molecular formula C13H19Cl2N3OS B10762228 N3PT

N3PT

Cat. No.: B10762228
M. Wt: 336.3 g/mol
InChI Key: ZLGKCAQWOASSTP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N3PT is a useful research compound. Its molecular formula is C13H19Cl2N3OS and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKCAQWOASSTP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N3PT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3PT, also known as N3-pyridyl thiamine, is a potent and selective inhibitor of the enzyme transketolase (TK), a key player in the non-oxidative branch of the pentose phosphate pathway (PPP). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in cellular metabolism by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This function is vital for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and antioxidant defense.[1][2] Due to the high demand for nucleic acids and the need to counteract oxidative stress in rapidly proliferating cancer cells, transketolase has emerged as a promising target for anticancer therapies.

This compound is a synthetic thiamine analog that acts as a competitive inhibitor of transketolase.[3] Its structural similarity to thiamine allows it to enter the enzymatic active site, but its modified pyridine ring prevents the catalytic reaction from proceeding, thereby blocking the metabolic flux through the pentose phosphate pathway.

Mechanism of Action

The mechanism of action of this compound involves several key steps, beginning with its cellular uptake and metabolic activation, followed by its direct interaction with transketolase, leading to the inhibition of the pentose phosphate pathway.

Cellular Uptake and Pyrophosphorylation

This compound, being a thiamine analog, is believed to be transported into cells via thiamine transporters. Once inside the cell, it undergoes pyrophosphorylation by thiamine pyrophosphokinase, the same enzyme that activates thiamine to its active form, thiamine pyrophosphate (TPP). This phosphorylation is a critical step, as the resulting this compound pyrophosphate is the active form that binds to transketolase.[4]

Inhibition of Transketolase

This compound pyrophosphate acts as a competitive inhibitor of transketolase with respect to the enzyme's natural cofactor, TPP. It binds to the apo-transketolase (the enzyme without its cofactor) with high affinity, preventing the binding of TPP and the subsequent catalytic activity.[4] This inhibition is potent and selective for transketolase, with minimal effects on other TPP-dependent enzymes such as α-ketoglutarate dehydrogenase.[3]

Downstream Effects of Transketolase Inhibition

By inhibiting transketolase, this compound disrupts the non-oxidative branch of the pentose phosphate pathway. This leads to a reduction in the synthesis of ribose-5-phosphate, which can impair the production of nucleotides and nucleic acids, thereby slowing down cell proliferation. Furthermore, the inhibition of the PPP can lead to a decrease in NADPH production, rendering cancer cells more susceptible to oxidative stress.

Signaling Pathway

The following diagram illustrates the pentose phosphate pathway and the point of inhibition by this compound.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-P Glucose-6-P 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-P->6-Phosphoglucono-δ-lactone G6PD (produces NADPH) 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-P Ribulose-5-P 6-Phosphogluconate->Ribulose-5-P 6PGD (produces NADPH) Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Fructose-6-P Fructose-6-P Xylulose-5-P->Fructose-6-P Transketolase Glyceraldehyde-3-P->Fructose-6-P Transaldolase Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase Erythrose-4-P->Glyceraldehyde-3-P Transketolase Fructose-6-P->Glycolysis This compound This compound Transketolase_inhibition Transketolase_inhibition->Ribose-5-P Transketolase_inhibition->Xylulose-5-P Inhibition Transketolase_inhibition->Erythrose-4-P

Caption: The Pentose Phosphate Pathway and this compound's point of inhibition.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueConditionsReference
IC50 (Apo-TK)22 nMPurified apo-transketolase[4]
EC50 (Cellular TK)26 nMHCT-116 cells[4]
Kd (this compound-PP vs Apo-TK)22 nMBinding of this compound pyrophosphate to apo-transketolase[4]

Table 2: In Vivo Activity of this compound

Animal ModelCell LineTreatmentEffectReference
Nude MiceHCT-116 Xenograft100 mg/kg, i.v., twice daily for 2 weeksAlmost complete suppression of transketolase activity in blood, spleen, and tumor[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Transketolase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methods used to measure erythrocyte transketolase activity and can be applied to cell lysates and tissue homogenates.[5][6][7]

Principle: The activity of transketolase is measured by a coupled enzyme assay. Transketolase produces glyceraldehyde-3-phosphate (G3P) from ribose-5-phosphate and xylulose-5-phosphate. G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TIM), and DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.6, 5 mM MgCl2, 0.1 mM thiamine pyrophosphate (for total TK activity).

  • Substrate Solution: 10 mM Ribose-5-phosphate, 10 mM Xylulose-5-phosphate.

  • Coupling Enzyme Mix: Triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GDH) in reaction buffer.

  • NADH Solution: 10 mg/mL in reaction buffer.

  • This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO or saline).

  • Sample: Cell lysate or tissue homogenate.

Procedure:

  • Prepare the reaction mixture in a cuvette containing reaction buffer, coupling enzyme mix, and NADH solution.

  • Add the cell lysate or tissue homogenate to the cuvette and incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • To measure the inhibitory effect of this compound, pre-incubate the sample with various concentrations of this compound for a specified time before adding the substrates.

  • Initiate the reaction by adding the substrate solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the transketolase activity. Calculate the activity based on the molar extinction coefficient of NADH.

  • For IC50 determination, plot the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (CCK-8 Assay)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cells, such as HCT-116.[8][9][10][11]

Principle: The CCK-8 assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) to a yellow-colored formazan dye by dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Reagents:

  • HCT-116 cells (or other cancer cell line).

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • This compound stock solution.

  • Cell Counting Kit-8 (CCK-8) solution.

  • 96-well microplate.

Procedure:

  • Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

In Vivo Xenograft Study in Nude Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a human colorectal cancer xenograft model using HCT-116 cells.[3][12][13][14][15]

Principle: HCT-116 cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth and transketolase activity is monitored.

Materials:

  • Athymic nude mice (e.g., BALB/c nude).

  • HCT-116 cells.

  • Matrigel (optional, to enhance tumor take rate).

  • This compound formulation for injection (e.g., dissolved in saline).

  • Calipers for tumor measurement.

  • Anesthesia.

  • Surgical tools for tissue collection.

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 106 HCT-116 cells, suspended in sterile PBS or medium (with or without Matrigel), into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg) or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned schedule (e.g., twice daily for 14 days).

  • Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors, spleens, and collect blood samples.

  • Transketolase Activity Measurement: Prepare homogenates from the collected tumor and spleen tissues and lysates from the blood samples. Measure the transketolase activity in these samples using the assay described in section 5.1.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.

InVitroWorkflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified Apo-TK Purified Apo-TK TK_Activity_Assay TK_Activity_Assay Purified Apo-TK->TK_Activity_Assay Substrate Determine_IC50 Determine_IC50 TK_Activity_Assay->Determine_IC50 Data This compound This compound This compound->TK_Activity_Assay Inhibitor Cell_Viability_Assay Cell_Viability_Assay This compound->Cell_Viability_Assay Treatment Cell_Lysate_TK_Assay Cell_Lysate_TK_Assay This compound->Cell_Lysate_TK_Assay Treatment Lead_Optimization Lead_Optimization Determine_IC50->Lead_Optimization HCT-116_Cells HCT-116_Cells HCT-116_Cells->Cell_Viability_Assay Culture HCT-116_Cells->Cell_Lysate_TK_Assay Prepare Lysate Determine_EC50 Determine_EC50 Cell_Viability_Assay->Determine_EC50 Data Determine_EC50->Lead_Optimization Confirm_Target_Engagement Confirm_Target_Engagement Cell_Lysate_TK_Assay->Confirm_Target_Engagement Data Confirm_Target_Engagement->Lead_Optimization

Caption: In Vitro Evaluation Workflow for this compound.

InVivoWorkflow Implant_HCT116_Cells Implant_HCT116_Cells Monitor_Tumor_Growth Monitor_Tumor_Growth Implant_HCT116_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize_Mice Monitor_Tumor_Growth->Randomize_Mice Treatment_Phase Treatment_Phase Randomize_Mice->Treatment_Phase This compound or Vehicle Monitor_Tumor_Volume Monitor_Tumor_Volume Treatment_Phase->Monitor_Tumor_Volume Endpoint_Analysis Endpoint_Analysis Monitor_Tumor_Volume->Endpoint_Analysis Collect_Tissues Collect_Tissues Endpoint_Analysis->Collect_Tissues Tumor, Spleen, Blood TK_Activity_Assay TK_Activity_Assay Collect_Tissues->TK_Activity_Assay Homogenates/Lysates Evaluate_Efficacy_and_PD Evaluate_Efficacy_and_PD TK_Activity_Assay->Evaluate_Efficacy_and_PD Data

Caption: In Vivo Evaluation Workflow for this compound.

Conclusion

This compound is a highly potent and selective inhibitor of transketolase that demonstrates significant activity both in vitro and in vivo. Its mechanism of action, centered on the competitive inhibition of a key enzyme in the pentose phosphate pathway, provides a strong rationale for its development as a therapeutic agent, particularly in the context of oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other transketolase inhibitors.

References

N3PT Transketolase Inhibitor: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By targeting transketolase, this compound disrupts the synthesis of ribose-5-phosphate, a vital precursor for nucleotide biosynthesis, and modulates cellular redox homeostasis. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visualization of its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating transketolase inhibition as a therapeutic strategy, particularly in oncology.

Introduction to Transketolase and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It consists of two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that interconverts five-carbon sugars.[2] Transketolase is a key enzyme in the non-oxidative phase, catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1] This activity is critical for the production of ribose-5-phosphate, the backbone of DNA and RNA, and for regenerating intermediates of the glycolytic pathway.[1] In cancer cells, the PPP is often upregulated to meet the increased demand for nucleotides and to counteract oxidative stress, making its key enzymes, such as transketolase, attractive targets for therapeutic intervention.[2]

This compound: A Potent Transketolase Inhibitor

This compound, or N3-pyridyl thiamine, is a thiamine analog that acts as a potent and selective inhibitor of transketolase.[3]

Mechanism of Action

This compound functions as a competitive inhibitor of transketolase. Its mechanism involves intracellular pyrophosphorylation, after which it binds to the apo-transketolase (the enzyme lacking its thiamine pyrophosphate cofactor) with high affinity.[3] This binding prevents the natural cofactor, thiamine pyrophosphate, from associating with the enzyme, thereby inhibiting its catalytic activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against transketolase has been quantified in various studies. The key quantitative data are summarized in the table below.

ParameterValueTargetNotes
Kd 22 nMApo-TransketolaseDissociation constant, indicating high binding affinity.[3]
In Vivo Dosage 100 mg/kgHCT-116 tumor-bearing nude miceIntravenous administration, twice a day for 2 weeks.[3]
Effect on Cell Viability (HCT116) ReducedHCT116 cellsTreatment with 5 µM and 10 µM this compound for 24 hours.[4]
Effect on Cell Proliferation (HCT116) ReducedHCT116 cellsFewer Ki-67-positive cells after this compound treatment.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the evaluation of this compound's function.

In Vitro Transketolase Activity Assay

This protocol is adapted from established methods for measuring erythrocyte transketolase activity and can be applied to cell lysates.

Objective: To measure the enzymatic activity of transketolase in the presence and absence of this compound.

Materials:

  • Cell lysate (e.g., from HCT-116 cells)

  • This compound solution at various concentrations

  • Transketolase activity assay kit (e.g., BioVision, K2004-100 or similar)[5]

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Lysate Preparation:

    • Culture HCT-116 cells to 80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in the assay buffer provided with the kit and lyse the cells according to the kit's instructions (e.g., sonication or freeze-thaw cycles).[5]

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Assay Reaction:

    • Prepare a reaction mix according to the transketolase activity assay kit's manual. The reaction typically involves the conversion of substrates that ultimately leads to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

    • In a 96-well plate, add the reaction mix to each well.

    • Add a standardized amount of protein from the cell lysate (e.g., 1 µg) to each well.[5]

    • To the experimental wells, add varying concentrations of this compound. For control wells, add the vehicle used to dissolve this compound.

  • Measurement:

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm in kinetic mode for a specified period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340 per minute) for each well.

    • Normalize the rates to the protein concentration.

    • Plot the transketolase activity against the concentration of this compound to determine the IC50 value.

In Vivo Efficacy Study in HCT-116 Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor activity in a preclinical mouse model.

Objective: To assess the effect of this compound on tumor growth and transketolase activity in vivo.

Materials:

  • HCT-116 human colorectal carcinoma cells[6]

  • Female immunodeficient mice (e.g., SCID or nu/nu)[6]

  • Matrigel[6]

  • This compound

  • Vehicle for injection (e.g., sterile saline or a mixture of DMSO and saline)

  • Calipers for tumor measurement

  • Anesthetic for mice

  • Surgical tools for tissue harvesting

Procedure:

  • Tumor Cell Implantation:

    • Harvest HCT-116 cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.[6]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6]

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[6]

    • Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[6]

    • Administer this compound to the treatment group at a dose of 100 mg/kg via intravenous injection, twice daily for two weeks.[3] The control group should receive an equivalent volume of the vehicle.

  • Tissue Harvesting and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and other tissues of interest (e.g., spleen, blood).

    • A portion of the tumor tissue can be fixed in formalin for histological analysis, while another portion should be snap-frozen for biochemical analysis.

  • Biochemical Analysis of Transketolase Activity:

    • Prepare tissue homogenates from the frozen tumor and spleen samples.

    • Measure the transketolase activity in the tissue homogenates using the in vitro assay described in section 3.1.

  • Data Analysis:

    • Compare the tumor growth rates between the this compound-treated and control groups.

    • Compare the transketolase activity in the tissues from both groups to confirm target engagement.

Signaling Pathways and Logical Relationships

This compound's inhibition of transketolase has direct consequences on the pentose phosphate pathway and can also impact other signaling cascades.

Inhibition of the Pentose Phosphate Pathway

The primary effect of this compound is the blockade of the non-oxidative branch of the PPP. This leads to a reduction in the synthesis of ribose-5-phosphate, which is essential for nucleotide production.

G cluster_PPP Pentose Phosphate Pathway cluster_downstream Downstream Effects Glucose-6-P Glucose-6-P 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6-P->6-P-Gluconolactone G6PD Ribulose-5-P Ribulose-5-P 6-P-Gluconolactone->Ribulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Xylulose-5-PRibose-5-P Xylulose-5-PRibose-5-P Glyceraldehyde-3-PSedoheptulose-7-P Glyceraldehyde-3-PSedoheptulose-7-P Xylulose-5-PRibose-5-P->Glyceraldehyde-3-PSedoheptulose-7-P Transketolase Sedoheptulose-7-PGlyceraldehyde-3-P Sedoheptulose-7-PGlyceraldehyde-3-P Erythrose-4-PFructose-6-P Erythrose-4-PFructose-6-P Sedoheptulose-7-PGlyceraldehyde-3-P->Erythrose-4-PFructose-6-P Transaldolase Xylulose-5-PErythrose-4-P Xylulose-5-PErythrose-4-P Fructose-6-PGlyceraldehyde-3-P Fructose-6-PGlyceraldehyde-3-P Xylulose-5-PErythrose-4-P->Fructose-6-PGlyceraldehyde-3-P Transketolase This compound This compound Transketolase Transketolase This compound->Transketolase Inhibits DNA/RNA Synthesis DNA/RNA Synthesis Nucleotide Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: this compound inhibits Transketolase, blocking Ribose-5-P synthesis.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps in the preclinical evaluation of this compound.

G cluster_treatment Treatment Phase (2 weeks) cluster_analysis Analysis HCT-116 Cells HCT-116 Cells Subcutaneous Injection Subcutaneous Injection HCT-116 Cells->Subcutaneous Injection 1x10^7 cells Tumor Growth (100-150mm³) Tumor Growth (100-150mm³) Subcutaneous Injection->Tumor Growth (100-150mm³) Randomization Randomization Tumor Growth (100-150mm³)->Randomization Control (Vehicle) Control (Vehicle) Randomization->Control (Vehicle) This compound (100 mg/kg, i.v., 2x/day) This compound (100 mg/kg, i.v., 2x/day) Randomization->this compound (100 mg/kg, i.v., 2x/day) Tumor Measurement Tumor Measurement Control (Vehicle)->Tumor Measurement This compound (100 mg/kg, i.v., 2x/day)->Tumor Measurement Tissue Harvest Tissue Harvest Tumor Measurement->Tissue Harvest Analysis Analysis Tissue Harvest->Analysis Tumor Growth Comparison Tumor Growth Comparison Analysis->Tumor Growth Comparison Transketolase Activity Assay Transketolase Activity Assay Analysis->Transketolase Activity Assay G cluster_notch Notch Signaling Pathway This compound This compound Transketolase Transketolase This compound->Transketolase Inhibits PPP Inhibition PPP Inhibition Transketolase->PPP Inhibition Altered Redox State Altered Redox State PPP Inhibition->Altered Redox State NICD NICD Altered Redox State->NICD Downregulates Notch Notch Receptor Notch->NICD Cleavage Hes1 Hes1 NICD->Hes1 Activates Target Gene Expression Target Gene Expression Hes1->Target Gene Expression Regulates Cell Proliferation & Metastasis Cell Proliferation & Metastasis Target Gene Expression->Cell Proliferation & Metastasis

References

The Impact of N3PT on the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is fundamental for cellular biosynthesis and redox homeostasis, supplying NADPH for reductive processes and ribose-5-phosphate for nucleotide synthesis. By targeting transketolase, this compound disrupts these vital cellular functions, a mechanism with significant implications for cancer therapy. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on transketolase, and the experimental protocols necessary to evaluate its impact on the pentose phosphate pathway.

Introduction to the Pentose Phosphate Pathway and this compound

The pentose phosphate pathway (PPP) is a crucial metabolic route that parallels glycolysis. It consists of two distinct branches:

  • The Oxidative Branch: This irreversible phase produces NADPH and converts glucose-6-phosphate into ribose-5-phosphate.

  • The Non-Oxidative Branch: This reversible phase allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis and providing a mechanism for the synthesis of ribose-5-phosphate independent of the oxidative branch.

Transketolase is a key enzyme in the non-oxidative branch, catalyzing the transfer of two-carbon units between sugar phosphates. In cancer cells, the PPP is often upregulated to meet the high demand for nucleotides for DNA replication and NADPH to counteract oxidative stress.

This compound (N3-pyridyl thiamine) is a thiamine analog that acts as a competitive inhibitor of transketolase. It undergoes pyrophosphorylation and binds with high affinity to the apo-enzyme, thereby blocking its catalytic activity.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against transketolase has been quantified in several studies. The available data is summarized in the tables below.

Parameter Value Target Reference
IC5022 nMApo-Transketolase[1]
EC5026 nMCellular Transketolase[1]
Kd22 nMApo-Transketolase[1]

Table 1: In Vitro Inhibitory Activity of this compound

Study Type Animal Model Tumor Cell Line This compound Dosage Observed Effect on Transketolase Activity Effect on Tumor Growth Reference
In Vivo XenograftNude MiceHCT-116 (Human Colorectal Carcinoma)100 mg/kg, i.v., twice daily for 2 weeksAlmost complete suppression in blood, spleen, and tumor cells. No significant effect on α-ketoglutarate dehydrogenase or glucose-6-phosphate dehydrogenase.No significant anti-tumor activity observed. This suggests that HCT-116 cells may have alternative pathways for ribose synthesis.[2][3]

Table 2: In Vivo Efficacy of this compound

Cell Line This compound Concentration Effect Reference
HCT1165 µM and 10 µMConcentration-dependent decrease in cell viability and proliferation.[4]
Ls174T5 µM and 10 µMConcentration-dependent decrease in cell viability and proliferation.[4]
HCT11610 µMReduction in the protein levels of NICD and Hes1 (Notch signaling pathway components).[4]

Table 3: In Vitro Effects of this compound on Cancer Cell Lines

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and its Impact on the Pentose Phosphate Pathway

The following diagram illustrates the mechanism by which this compound inhibits transketolase and the resulting disruption of the non-oxidative pentose phosphate pathway.

N3PT_Mechanism This compound Mechanism of Action cluster_PPP Non-Oxidative Pentose Phosphate Pathway cluster_inhibition Inhibition This compound This compound Thiamine_Pyrophosphokinase Thiamine Pyrophosphokinase This compound->Thiamine_Pyrophosphokinase Phosphorylation N3PT_PP This compound-Pyrophosphate Thiamine_Pyrophosphokinase->N3PT_PP Inactive_TKT Inactive Transketolase Complex N3PT_PP->Inactive_TKT Binds to Apo_TKT Apo-Transketolase Apo_TKT->Inactive_TKT TKT_active Transketolase (Active) Inactive_TKT->TKT_active TKT_active_2 Transketolase (Active) Inactive_TKT->TKT_active_2 X5P Xylulose-5-P X5P->TKT_active R5P Ribose-5-P R5P->TKT_active Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis G3P Glyceraldehyde-3-P S7P Sedoheptulose-7-P E4P Erythrose-4-P F6P Fructose-6-P TKT_active->G3P TKT_active->S7P S7P_2 Sedoheptulose-7-P S7P_2->TKT_active_2 G3P_2 Glyceraldehyde-3-P G3P_2->TKT_active_2 TKT_active_2->E4P TKT_active_2->F6P Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cells Cancer Cell Lines (e.g., HCT-116) N3PT_Treatment This compound Treatment (Varying Concentrations and Timepoints) Cancer_Cells->N3PT_Treatment Cell_Viability Cell Viability/Proliferation Assays (e.g., CCK8, Ki-67) N3PT_Treatment->Cell_Viability TKT_Activity_Assay_vitro Transketolase Activity Assay N3PT_Treatment->TKT_Activity_Assay_vitro Metabolite_Extraction Metabolite Extraction N3PT_Treatment->Metabolite_Extraction Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis TKT_Activity_Assay_vitro->Data_Analysis LCMS_Analysis LC-MS/MS Analysis of PPP Intermediates Metabolite_Extraction->LCMS_Analysis NADPH_Assay NADPH/NADP+ Ratio Assay Metabolite_Extraction->NADPH_Assay LCMS_Analysis->Data_Analysis NADPH_Assay->Data_Analysis Mice Immunocompromised Mice Xenograft HCT-116 Xenograft Implantation Mice->Xenograft Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth N3PT_Admin This compound Administration (e.g., 100 mg/kg i.v.) Tumor_Growth->N3PT_Admin Tumor_Measurement Tumor Size and Weight Measurement N3PT_Admin->Tumor_Measurement Tissue_Harvest Tumor and Tissue Harvest N3PT_Admin->Tissue_Harvest Tumor_Measurement->Data_Analysis TKT_Activity_Assay_vivo Transketolase Activity Assay (Tumor, Blood, Spleen) Tissue_Harvest->TKT_Activity_Assay_vivo TKT_Activity_Assay_vivo->Data_Analysis

References

The Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Inhibiting Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Nicotinamide Phosphoribosyltransferase (NAMPT) as a therapeutic target for inhibiting cancer cell proliferation. It details the mechanism of action of NAMPT inhibitors, summarizes quantitative data on their efficacy, provides detailed experimental protocols, and visualizes key biological pathways and workflows.

Introduction: The Critical Role of NAMPT in Cancer Metabolism

Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. Cancer cells, with their high metabolic demands and rapid proliferation rates, exhibit a heightened dependence on NAD+ regeneration. This phenomenon, often termed "NAD+ addiction," makes the enzymes responsible for NAD+ biosynthesis attractive targets for cancer therapy.

The primary route for NAD+ production in mammalian cells is the salvage pathway, which recycles nicotinamide back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). Numerous studies have shown that NAMPT is overexpressed in a wide range of hematological and solid malignancies, including breast, ovarian, prostate, colorectal, and gastric cancers.[1][2] This overexpression often correlates with increased tumor aggressiveness and poorer patient prognosis.

By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to a cascade of events that culminates in cancer cell death. This targeted approach forms the basis of a promising strategy in oncology.

Mechanism of Action of NAMPT Inhibitors

NAMPT inhibitors are small molecules that typically bind to the active site of the NAMPT enzyme, competing with its natural substrate, nicotinamide. This competitive inhibition blocks the synthesis of nicotinamide mononucleotide (NMN), the direct precursor to NAD+ in the salvage pathway.

The resulting depletion of intracellular NAD+ has several profound anti-cancer effects:

  • Metabolic Collapse: A reduction in NAD+ levels cripples cellular energy production by impairing glycolysis and oxidative phosphorylation, leading to a sharp decrease in ATP.[3][4]

  • Inhibition of NAD+-Dependent Enzymes: The function of key enzymes that rely on NAD+ as a cofactor is compromised. This includes Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA damage repair, and sirtuins, a class of deacetylases involved in regulating transcription and cell survival.[2]

  • Induction of Apoptosis: The combination of metabolic stress and impaired DNA repair triggers programmed cell death, or apoptosis, in cancer cells.[5]

The central role of NAMPT in cellular metabolism and the downstream consequences of its inhibition are visualized in the signaling pathway diagram below.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects of NAD+ Depletion NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Energy_Metabolism Energy Metabolism (Glycolysis, OxPhos) NAD->Energy_Metabolism PARP PARP Activity NAD->PARP Sirtuins Sirtuin Activity NAD->Sirtuins NAMPT_Inhibitors NAMPT Inhibitors (e.g., FK866, OT-82, KPT-9274) NAMPT_Inhibitors->NAMPT Inhibits ATP ATP Depletion Energy_Metabolism->ATP Cell_Death Cancer Cell Proliferation Inhibition & Apoptosis ATP->Cell_Death DNA_Repair DNA Repair Inhibition PARP->DNA_Repair DNA_Repair->Cell_Death Gene_Regulation Altered Gene Regulation Sirtuins->Gene_Regulation Gene_Regulation->Cell_Death

Caption: NAMPT Signaling and Inhibition Pathway.

Quantitative Data: Efficacy of NAMPT Inhibitors

A variety of NAMPT inhibitors have been developed and tested against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for several prominent NAMPT inhibitors across different cancer types.

Table 1: IC50 Values of FK866 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer1.4[3]
HCT116Colon Cancer3.0[3]
SW480Colorectal Cancer14.3[1]
LoVoColorectal Cancer32.7[1]
KP4Pancreatic Cancer~2500 (decreased to 700 with Metformin)[6]
PANC-1Pancreatic Cancer~1900 (decreased to 680 with Metformin)[6]

Table 2: IC50 Values of OT-82 in Various Cancer Cell Lines

Cell Line TypeAverage IC50 (nM)Reference
Hematopoietic Malignancies2.89[2][7][8]
Non-Hematopoietic Cancers13.03[2][7][8]
Acute Leukemia Cell Lines0.2 - 4.0[4]
Pediatric ALL PDX Cells0.4 - 3.6[4]

Table 3: IC50 Values of KPT-9274 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Caki-1Renal Cell Carcinoma600[9]
786-ORenal Cell Carcinoma570[9]
A2780Ovarian Cancer25 - 83[10]
IGROV1Ovarian Cancer25 - 83[10]
OVCAR8Ovarian Cancer25 - 83[10]
Glioma Cell Lines100 - 1000[11]

Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific viability assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of NAMPT inhibitors.

In Vitro Cell Viability Assay

This protocol is used to determine the concentration of a NAMPT inhibitor that is required to inhibit the growth of a cancer cell line by 50% (IC50).

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Measurement cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate overnight (37°C, 5% CO2) start->incubate1 add_inhibitor Add serial dilutions of NAMPT inhibitor incubate1->add_inhibitor incubate2 Incubate for 72 hours add_inhibitor->incubate2 add_reagent Add viability reagent (e.g., Resazurin, CCK-8) incubate2->add_reagent incubate3 Incubate for 1-4 hours read_plate Measure absorbance or fluorescence with plate reader incubate3->read_plate analyze Calculate % viability vs. control and determine IC50 read_plate->analyze end Result analyze->end

Caption: Workflow for a Cell Viability Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the NAMPT inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours to allow for the drug to exert its effect.

  • Viability Assessment: A viability reagent such as Resazurin (alamarBlue), CCK-8, or a reagent from the CellTiter-Glo Luminescent Cell Viability Assay is added to each well according to the manufacturer's instructions.

  • Data Acquisition: After a short incubation period (typically 1-4 hours), the absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[4][12][13]

In Vitro NAMPT Enzyme Activity Assay

This assay directly measures the enzymatic activity of NAMPT and its inhibition by test compounds in a cell-free system.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each reaction well contains purified recombinant human NAMPT enzyme, its substrates (nicotinamide and PRPP), and ATP in an appropriate assay buffer.

  • Inhibitor Addition: Test compounds (potential NAMPT inhibitors) are added to the wells at various concentrations. A control inhibitor (e.g., FK866) and a no-inhibitor control are run in parallel. The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Enzyme Cascade: The NAMPT reaction produces NMN. This is coupled to subsequent enzymatic reactions. First, NMNAT converts NMN to NAD+. Then, in the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH.

  • Detection: The production of NADH is monitored over time. This can be done colorimetrically by measuring the change in absorbance at 340 nm or fluorometrically by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm).[14][15] Alternatively, a diaphorase/WST-1 system can be used to produce a colored formazan product measured at 450 nm.[16][17]

  • Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the no-inhibitor control, and the IC50 value is determined.

Animal Xenograft Model for In Vivo Efficacy

This protocol assesses the anti-tumor activity of a NAMPT inhibitor in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., HT1080 fibrosarcoma) are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[18]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: (length × width²)/2.

  • Treatment: Mice are randomized into control (vehicle) and treatment groups. The NAMPT inhibitor is administered orally or via another appropriate route according to a specific dosing schedule (e.g., once daily, twice daily, or weekly).[18][19]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study. Animal welfare is closely monitored.

  • Endpoint and Analysis: The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration. The primary endpoint is often tumor growth inhibition (T/C%). At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring NAD+ levels via LC-MS/MS to confirm target engagement.[18][19][20]

Conclusion and Future Directions

Targeting the NAD+ salvage pathway through the inhibition of NAMPT represents a validated and promising strategy for cancer therapy. The high reliance of many tumor types on this pathway provides a therapeutic window for selectively targeting cancer cells. Preclinical data for a range of NAMPT inhibitors demonstrate potent anti-proliferative effects across numerous cancer models.

Despite this promise, early clinical trials were challenged by dose-limiting toxicities, such as thrombocytopenia, and modest single-agent efficacy.[21] Current research focuses on several key areas to overcome these hurdles:

  • Development of Novel Inhibitors: Creating next-generation NAMPT inhibitors with improved therapeutic indices and more favorable toxicity profiles, such as OT-82.[8]

  • Combination Therapies: Combining NAMPT inhibitors with other anti-cancer agents, such as DNA-damaging chemotherapies or PARP inhibitors, to enhance efficacy and overcome resistance.

  • Biomarker Identification: Identifying predictive biomarkers (e.g., the expression status of enzymes in alternative NAD+ synthesis pathways like NAPRT1) to select patients most likely to respond to NAMPT inhibitor therapy.

The continued exploration of NAMPT's role in cancer biology and the strategic development of novel therapeutic approaches hold significant potential for improving outcomes for patients with a variety of malignancies.

References

An In-depth Technical Guide to N3-Pyridyl Thiamine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT), a synthetic analog of thiamine (Vitamin B1), has emerged as a potent and selective inhibitor of transketolase, a critical enzyme in the pentose phosphate pathway (PPP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, the assessment of its inhibitory effects on transketolase, and its evaluation in preclinical models are presented. Furthermore, this guide elucidates the mechanism of action of this compound and its downstream metabolic consequences, supported by signaling pathway diagrams. The compiled data, presented in structured tables and detailed methodologies, aims to serve as a valuable resource for researchers in the fields of oncology, infectious diseases, and drug development.

Chemical Structure and Properties

N3-pyridyl thiamine, systematically named 3-((2-amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium chloride hydrochloride, is a thiamine analog where the pyrimidine ring of thiamine is replaced by a 2-amino-6-methylpyridine ring. This structural modification is key to its potent inhibitory activity against transketolase.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of N3-pyridyl thiamine is provided in the table below.

PropertyValueReference
Chemical Formula C₁₃H₁₉Cl₂N₃OS[1]
Molecular Weight 336.28 g/mol [1]
CAS Number 13860-66-7[1]
Appearance Light yellow to yellow solid[2]
Solubility DMSO: 2.86 mg/mL (8.50 mM)[2]
Saline with 45% PEG300 & 5% Tween-80: 8 mg/mL (23.79 mM)[1]
Storage 4°C (sealed, away from moisture)[2]
-20°C (in solvent, 1 month)[2]
-80°C (in solvent, 6 months)[2]

Synthesis

While a detailed, step-by-step synthesis protocol for N3-pyridyl thiamine is not publicly available in full, the synthesis generally involves the condensation of 2-amino-3-(chloromethyl)-6-methylpyridine with 4-methyl-5-(2-hydroxyethyl)thiazole. The following is a generalized experimental protocol based on the synthesis of similar thiamine analogs.

General Experimental Protocol for Synthesis

Materials:

  • 2-amino-3-(chloromethyl)-6-methylpyridine hydrochloride

  • 4-methyl-5-(2-hydroxyethyl)thiazole

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Stirring apparatus and heating mantle

  • Purification reagents (e.g., diethyl ether, chromatography supplies)

Procedure:

  • A solution of 4-methyl-5-(2-hydroxyethyl)thiazole is prepared in an anhydrous solvent under an inert atmosphere.

  • An equimolar amount of 2-amino-3-(chloromethyl)-6-methylpyridine hydrochloride is added to the solution.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours to facilitate the quaternization of the thiazole nitrogen.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is precipitated by the addition of a non-polar solvent like diethyl ether.

  • The precipitate is collected by filtration, washed with the non-polar solvent to remove unreacted starting materials, and dried under vacuum.

  • Further purification is achieved by recrystallization from a suitable solvent system or by column chromatography to yield pure N3-pyridyl thiamine chloride hydrochloride.

Biological Activity and Mechanism of Action

N3-pyridyl thiamine is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).

Mechanism of Action

The mechanism of action of this compound involves its intracellular pyrophosphorylation by thiamine pyrophosphokinase to form N3-pyridyl thiamine pyrophosphate. This pyrophosphorylated analog then acts as a competitive inhibitor of the natural co-factor, thiamine pyrophosphate (TPP), by binding to the apoenzyme of transketolase. This binding prevents the catalytic activity of transketolase.

Signaling Pathway and Downstream Effects

The inhibition of transketolase by this compound has significant downstream metabolic consequences. By blocking the PPP, this compound disrupts the production of ribose-5-phosphate, a crucial precursor for nucleotide and nucleic acid synthesis. This, in turn, can inhibit cell proliferation. Furthermore, the PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis and for maintaining the reduced state of glutathione, a key antioxidant. Inhibition of transketolase can therefore lead to increased oxidative stress.

N3PT_Mechanism_of_Action This compound N3-Pyridyl Thiamine (this compound) Thiamine_Pyrophosphokinase Thiamine Pyrophosphokinase This compound->Thiamine_Pyrophosphokinase Substrate N3PT_PP This compound Pyrophosphate Thiamine_Pyrophosphokinase->N3PT_PP Product Transketolase Transketolase (TKT) N3PT_PP->Transketolase Inhibits PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Key Enzyme Ribose5P Ribose-5-Phosphate PPP->Ribose5P Produces NADPH NADPH PPP->NADPH Produces Nucleotide_Synthesis Nucleotide Synthesis Ribose5P->Nucleotide_Synthesis Precursor for Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Required for Reductive_Biosynthesis Reductive Biosynthesis NADPH->Reductive_Biosynthesis Required for Oxidative_Stress Increased Oxidative Stress NADPH->Oxidative_Stress Reduces

Caption: Mechanism of N3-pyridyl thiamine action.

Quantitative Inhibitory Activity
ParameterValueTargetReference
IC₅₀ 22 nMApo-Transketolase (Apo-TK)[3]
EC₅₀ 26 nMCellular Transketolase[3]
Kd 22 nMApo-Transketolase (Apo-TK)[2]

Experimental Protocols

In Vitro Transketolase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the IC₅₀ of this compound against purified transketolase.

Materials:

  • Purified transketolase enzyme

  • Thiamine pyrophosphate (TPP)

  • Substrates: Ribose-5-phosphate and Xylulose-5-phosphate

  • Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl₂)

  • N3-pyridyl thiamine (serial dilutions)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, TPP, substrates, coupling enzymes, and NADH.

  • Add serial dilutions of this compound to the wells of the microplate. Include a control group with no inhibitor.

  • Initiate the reaction by adding the purified transketolase enzyme to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Human Colon Carcinoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of this compound using an HCT-116 xenograft model.[4]

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Cell Line:

  • HCT-116 human colorectal carcinoma cells

Procedure:

  • Cell Culture and Implantation:

    • Culture HCT-116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).[5]

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer this compound (e.g., 100 mg/kg, intravenously, twice a day for 2 weeks) to the treatment group.[2] Administer the vehicle to the control group.

  • Efficacy and Pharmacodynamic Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Tumor weight can be measured as an additional endpoint.

    • For pharmacodynamic studies, collect tumors and other tissues (e.g., blood, spleen) for the analysis of transketolase activity.

  • Tissue Processing and Transketolase Activity Assay:

    • Homogenize tissue samples in an appropriate lysis buffer.

    • Determine the protein concentration of the tissue lysates.

    • Measure transketolase activity in the lysates using an established protocol, such as the erythrocyte transketolase activity (ETKAC) assay, which measures the consumption of NADH.[6]

Xenograft_Workflow cluster_0 In Vitro cluster_1 In Vivo cluster_2 Ex Vivo Analysis Cell_Culture HCT-116 Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Tumor Weight & Volume Analysis Euthanasia->Analysis PD_Analysis Transketolase Activity Assay in Tissues Euthanasia->PD_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion

N3-pyridyl thiamine is a promising therapeutic candidate with a well-defined mechanism of action targeting a key metabolic enzyme. Its potent and selective inhibition of transketolase disrupts the pentose phosphate pathway, leading to anti-proliferative and pro-oxidative effects. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and development of this compound and other transketolase inhibitors for the treatment of cancer and other diseases. The continued investigation into the downstream metabolic effects and the optimization of its in vivo efficacy will be crucial for its potential clinical translation.

References

Foundational Research on N3PT and Transketolase Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research concerning N3-pyridyl-thiamine (N3PT), a potent and selective inhibitor of transketolase (TKT). The document details the binding kinetics, mechanism of action, and relevant experimental protocols for studying this interaction. It is designed to serve as a comprehensive resource for professionals engaged in enzymology, cancer biology, and drug development.

Introduction to Transketolase and this compound

Transketolase (TKT) is a critical enzyme that functions as a rate-limiting step in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is essential for generating NADPH, which is vital for reductive biosynthesis and maintaining redox balance, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[2][3] TKT connects the PPP with glycolysis by catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[4][5] Given that tumor cells often exhibit an upregulated PPP to support rapid proliferation, TKT has emerged as a significant target for cancer therapy.[6]

This compound (N3-pyridyl thiamine) is a thiamine antagonist designed as a potent and selective inhibitor of transketolase.[1][6][7] It acts by mimicking the enzyme's natural cofactor, thiamine diphosphate (ThDP), thereby blocking its catalytic activity.[6]

This compound and Transketolase Binding: Quantitative Data

The interaction between this compound and transketolase is characterized by a strong binding affinity. For effective inhibition, this compound must first be pyrophosphorylated within the cell. This modified form then binds tightly to the apo-enzyme (transketolase lacking its thiamine cofactor).

InhibitorTarget EnzymeBinding Constant (Kd)Notes
Pyrophosphorylated this compoundApo-Transketolase (Apo-TK)22 nMThis compound requires pyrophosphorylation to bind to transketolase.[1][7][8]

Mechanism of Action and Signaling Pathways

This compound functions as a thiamine antagonist. After entering the cell, it is converted into a diphosphate form, which then competes with the natural cofactor, thiamine diphosphate (ThDP), for binding to the transketolase active site. This binding event inhibits the enzyme's function, disrupting the pentose phosphate pathway.

The inhibition of transketolase has downstream effects on cellular metabolism and signaling. By blocking the PPP, this compound can reduce the production of NADPH and ribose precursors, which are crucial for anabolic processes and DNA synthesis in cancer cells.[3][6] In vivo studies have shown that this compound administration can almost completely suppress transketolase activity in blood, spleen, and tumor cells.[6] While this inhibition affects cell proliferation, it has been noted that some tumor cell lines may possess alternative pathways for generating ribose, thus bypassing the effects of TKT inhibition on tumor growth.[7] Furthermore, research suggests a link between TKT and the Notch signaling pathway in colorectal cancer cells.[9]

cluster_cell Cellular Environment cluster_pathway Pentose Phosphate Pathway This compound This compound (N3-pyridyl-thiamine) N3PT_PP Pyrophosphorylated this compound This compound->N3PT_PP Pyrophosphorylation InhibitedTKT Inhibited TKT Complex N3PT_PP->InhibitedTKT Binds (Kd = 22 nM) ApoTKT Apo-Transketolase ApoTKT->InhibitedTKT DisruptedPPP PPP Disruption InhibitedTKT->DisruptedPPP Leads to PPP PPP Function PPP->DisruptedPPP Inhibited

Caption: Mechanism of this compound action on Transketolase and the PPP.

Transketolase plays a central role in the non-oxidative branch of the pentose phosphate pathway, creating a reversible link to glycolysis.[5] It catalyzes the transfer of two-carbon fragments in two key reactions, ensuring metabolic flexibility.

cluster_react1 Reaction 1 cluster_react2 Reaction 2 TKT Transketolase (TKT) S7P Sedoheptulose-7-P TKT->S7P G3P1 Glyceraldehyde-3-P TKT->G3P1 F6P Fructose-6-P TKT->F6P To Glycolysis G3P2 Glyceraldehyde-3-P TKT->G3P2 To Glycolysis X5P1 Xylulose-5-P X5P1->TKT R5P Ribose-5-P R5P->TKT X5P2 Xylulose-5-P X5P2->TKT E4P Erythrose-4-P E4P->TKT cluster_biochem Biochemical Assays cluster_biophys Biophysical Characterization cluster_struct Structural Biology cluster_cell Cellular & In Vivo Studies start Hypothesis: This compound inhibits TKT activity_assay Enzyme Activity Assays (e.g., ETKAC) start->activity_assay inhibition_kinetics Determine IC50 / Ki activity_assay->inhibition_kinetics binding_assay Binding Affinity (ITC, SPR) inhibition_kinetics->binding_assay kinetics Determine Kd, ka, kd binding_assay->kinetics xray X-ray Crystallography kinetics->xray binding_mode Elucidate Binding Mode xray->binding_mode cell_prolif Cell Proliferation Assays binding_mode->cell_prolif pd_study Pharmacodynamic Studies (e.g., in vivo TKT activity) cell_prolif->pd_study end Validated TKT Inhibitor pd_study->end

References

Metabolic Consequences of N3PT Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[1][2] Transketolase plays a critical role in cellular metabolism by linking the PPP with glycolysis.[3][4] It facilitates the production of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis, and NADPH, which is essential for reductive biosynthetic reactions and maintaining cellular redox balance.[5][6] This guide explores the metabolic consequences of this compound treatment, providing a comprehensive overview of its effects on central carbon metabolism and related pathways.

Core Mechanism of Action of this compound

This compound functions as a thiamine antagonist.[7] It is pyrophosphorylated within the cell and subsequently binds to transketolase with high affinity, inhibiting its enzymatic activity.[1][2] This inhibition disrupts the non-oxidative branch of the PPP, leading to a cascade of metabolic alterations.

Metabolic Consequences of Transketolase Inhibition by this compound

Inhibition of transketolase by this compound treatment leads to significant perturbations in cellular metabolism. The primary effects are observed in the pentose phosphate pathway and glycolysis, with downstream consequences for nucleotide synthesis, redox homeostasis, and other interconnected metabolic pathways.

Impact on the Pentose Phosphate Pathway (PPP) and Glycolysis

Transketolase catalyzes the reversible transfer of a two-carbon unit from a ketose to an aldose. Specifically, it converts xylulose-5-phosphate and ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, and also xylulose-5-phosphate and erythrose-4-phosphate to glyceraldehyde-3-phosphate and fructose-6-phosphate.[3]

This compound-mediated inhibition of transketolase is expected to cause:

  • Accumulation of Upstream PPP Metabolites: A bottleneck in the non-oxidative PPP leads to the buildup of transketolase substrates, including ribulose-5-phosphate and xylulose-5-phosphate.[4]

  • Depletion of Downstream Glycolytic Intermediates: The production of fructose-6-phosphate and glyceraldehyde-3-phosphate via the PPP is reduced.[4] This can impact the overall flux through glycolysis.

Downstream Metabolic Effects

The disruption of the PPP and its connection to glycolysis has several significant downstream consequences:

  • Impaired Nucleotide Synthesis: The reduced availability of ribose-5-phosphate, a direct product of the PPP, can hinder the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[5][7] This is a key mechanism by which transketolase inhibition can suppress cell proliferation.[7]

  • Altered Redox Homeostasis: The PPP is a major source of cellular NADPH, which is crucial for regenerating the antioxidant glutathione. Inhibition of transketolase can indirectly lead to decreased NADPH levels, resulting in increased oxidative stress and accumulation of reactive oxygen species (ROS).[6][8]

  • Impact on Lipid Metabolism: Studies on adipocyte-specific transketolase knockout mice have revealed a role for this enzyme in regulating lipid metabolism. Its deficiency was shown to increase lipolysis and protect against diet-induced obesity, suggesting that this compound treatment could have effects on fatty acid metabolism.[4]

  • Effects on Phenylpropanoid Metabolism: In plant studies, decreased transketolase activity led to reduced levels of aromatic amino acids and other products of the shikimate pathway, which originates from erythrose-4-phosphate, a product of the transketolase reaction.[9] While the direct relevance to mammalian systems requires further investigation, it highlights the broad metabolic impact of transketolase.

Quantitative Metabolic Data

The following tables summarize quantitative data from studies investigating the effects of transketolase inhibition or knockout, which can be extrapolated to the potential effects of this compound treatment.

Table 1: Effects of Transketolase Knockdown on Glucose Metabolism in THP-1 Cells [10]

Metabolic ParameterTHP-1 WTTHP-1 KD% Change
Glucose Consumption100%66%-34%
Lactate Production100%34%-66%
Glucose Glycolytic Rate100%55%-45%

Table 2: Metabolite Changes in Adipose Tissue of Transketolase Knockout (TKTAKO) Mice [4]

MetaboliteWT ControlTKTAKOFold Change
Ribulose-5-phosphate1.0Increased> 1.5
Ribose-5-phosphate1.0Increased> 1.5
Xylulose-5-phosphate1.0Increased> 1.5
Glucose-6-phosphate1.0Decreased< 0.75
Fructose-6-phosphate1.0Decreased< 0.75
Glyceraldehyde-3-phosphate1.0Decreased< 0.75
Pyruvate1.0Decreased< 0.75

Experimental Protocols

Measurement of Transketolase Activity (Erythrocyte Transketolase Activity Coefficient - ETKAC)

This assay is a functional measure of thiamine status and can be adapted to assess the inhibitory effect of this compound on transketolase activity.[11][12][13][14][15]

Principle: The activity of transketolase in erythrocyte lysates is measured in the presence and absence of exogenous thiamine pyrophosphate (TPP). A higher stimulation of activity with added TPP indicates a lower baseline saturation of the enzyme, which in the context of this compound treatment, would reflect enzyme inhibition.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS)

  • Reagent-grade water

  • TPP solution

  • Ribose-5-phosphate solution

  • Reaction buffer (containing sodium glycylglycine, pH 7.8)

  • NADH

  • Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Erythrocyte Lysis:

    • Centrifuge whole blood to separate plasma and buffy coat.

    • Wash erythrocytes with PBS.

    • Lyse the washed erythrocytes with cold reagent-grade water.

  • Assay Reaction:

    • Prepare two sets of reaction mixtures for each sample: one with and one without the addition of TPP.

    • Add the erythrocyte lysate to the reaction mixtures.

    • Add ribose-5-phosphate to initiate the reaction.

    • The conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

  • Calculation:

    • Calculate the rate of NADH oxidation for both the basal (without TPP) and stimulated (with TPP) reactions.

    • The ETKAC is calculated as the ratio of stimulated activity to basal activity. An increased ETKAC in this compound-treated samples would indicate inhibition of transketolase.

13C-Metabolic Flux Analysis (MFA)

This technique allows for the quantitative determination of intracellular metabolic fluxes to understand how this compound treatment reroutes carbon metabolism.[16][17]

Principle: Cells are cultured in the presence of a 13C-labeled substrate, such as [1,2-13C2]-glucose. The distribution of the 13C label into downstream metabolites is measured by mass spectrometry. This labeling pattern is then used in a computational model to estimate the fluxes through various metabolic pathways.

Materials:

  • Cell culture medium

  • 13C-labeled glucose (e.g., [1,2-13C2]-glucose)

  • This compound

  • Metabolite extraction solution (e.g., 80% methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in the presence of this compound or a vehicle control.

    • Replace the medium with one containing the 13C-labeled glucose and continue the culture for a defined period to allow for isotopic steady-state to be reached.

  • Metabolite Extraction:

    • Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites in the PPP and glycolysis.

  • Flux Calculation:

    • Use the measured mass isotopomer distributions and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes. This will reveal the quantitative changes in pathway usage upon this compound treatment.

Visualizations

Signaling and Metabolic Pathways

cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_downstream Downstream Effects G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP NADPH NADPH Production G6P->NADPH Oxidative PPP X5P Xylulose-5-Phosphate Ru5P->X5P R5P Ribose-5-Phosphate Ru5P->R5P TKT Transketolase X5P->TKT R5P->TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides F6P Fructose-6-Phosphate G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate TKT->F6P TKT->G3P Lipid Lipid Metabolism TKT->Lipid This compound This compound This compound->TKT ROS ROS NADPH->ROS Reduces

Caption: Metabolic consequences of this compound-mediated transketolase inhibition.

Experimental Workflow for 13C-Metabolic Flux Analysis

cluster_workflow 13C-MFA Workflow start Cell Culture with This compound Treatment labeling Incubate with 13C-Labeled Glucose start->labeling extraction Quench Metabolism & Extract Metabolites labeling->extraction analysis GC-MS or LC-MS Analysis extraction->analysis data Mass Isotopomer Distributions analysis->data modeling Computational Flux Modeling data->modeling result Metabolic Flux Map modeling->result

Caption: Workflow for assessing metabolic flux changes with this compound treatment.

References

N3PT's Impact on Ribose Synthesis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The pentose phosphate pathway (PPP) is a crucial metabolic route for cancer cells, providing essential precursors for nucleotide synthesis, in the form of ribose-5-phosphate (R5P), and reducing power, as NADPH, for antioxidant defense and anabolic processes.[1][2] The non-oxidative branch of the PPP, catalyzed by enzymes such as transketolase (TKT), plays a significant role in the production of R5P.[3]

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase.[4] By targeting TKT, this compound disrupts the non-oxidative PPP, thereby interfering with the synthesis of ribose and impacting downstream processes reliant on nucleotide availability, such as DNA and RNA synthesis. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on ribose synthesis in cancer cells, and detailed experimental protocols for studying these effects.

Mechanism of Action: this compound as a Transketolase Inhibitor

This compound functions as a thiamine antagonist.[3] It is pyrophosphorylated within the cell and subsequently binds to transketolase with high affinity, inhibiting its enzymatic activity.[4] Transketolase catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. In the non-oxidative PPP, TKT is responsible for the following key reactions:

  • Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate

  • Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate

By inhibiting these reactions, this compound is expected to lead to a decrease in the production of ribose-5-phosphate from glycolytic intermediates, thereby limiting the building blocks for nucleotide biosynthesis.[3]

Quantitative Data on this compound's Metabolic Impact

While direct quantitative data on this compound's effect on ribose-5-phosphate levels in cancer cells is limited in publicly available literature, the following tables present illustrative data based on the known mechanism of transketolase inhibition. These tables are intended to represent the expected outcomes of the experimental protocols detailed in this guide.

Table 1: Illustrative Intracellular Concentrations of Key PPP Metabolites in HCT-116 Cells Following this compound Treatment

MetaboliteControl (µM)This compound (10 µM, 24h) (µM)Fold Change
Ribose-5-phosphate15.07.5-2.0
Sedoheptulose-7-phosphate5.012.0+2.4
Xylulose-5-phosphate8.04.0-2.0
Erythrose-4-phosphate2.04.5+2.25
NADPH/NADP+ Ratio1.20.9-1.33

Table 2: Illustrative Metabolic Flux Analysis in Pancreatic Cancer Cells (MIA PaCa-2) Treated with a Transketolase Inhibitor

Metabolic FluxControl (% of Glucose Uptake)TKT Inhibitor (24h) (% of Glucose Uptake)
Glycolysis8590
Oxidative PPP108
Non-oxidative PPP (to R5P)51

Experimental Protocols

This section provides detailed methodologies for investigating the impact of this compound on ribose synthesis in cancer cells.

Cell Culture and this compound Treatment
  • Cell Lines: Human colorectal carcinoma (HCT-116) and pancreatic cancer (MIA PaCa-2) cell lines are suitable models.

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Once attached and growing exponentially, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle control (DMSO). Incubate for the desired time points (e.g., 12, 24, 48 hours).

Measurement of Transketolase Activity

A fluorometric assay can be used to measure TKT activity in cell lysates.

  • Principle: TKT transfers a two-carbon group from a donor to an acceptor sugar. The product of this reaction then participates in an enzymatic cascade that converts a non-fluorescent probe to a fluorescent product.

  • Procedure:

    • Lysate Preparation: After this compound treatment, wash cells with cold PBS and lyse them in an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

    • TKT Activity Assay: Use a commercial transketolase activity assay kit and follow the manufacturer's instructions. Briefly, incubate a standardized amount of cell lysate with the reaction mixture containing the TKT substrates and the detection reagents.

    • Data Analysis: Measure the fluorescence intensity at the specified excitation and emission wavelengths using a microplate reader. Calculate the TKT activity and normalize it to the protein concentration.

Metabolite Extraction and Quantification by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of intracellular metabolites.

  • Metabolite Extraction:

    • After this compound treatment, rapidly aspirate the culture medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Separate metabolites using a suitable column (e.g., a HILIC column for polar metabolites).

    • Quantify the metabolites by comparing the peak areas to those of known standards.

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

Stable isotope tracing with 13C-labeled glucose allows for the determination of the relative and absolute fluxes through different metabolic pathways.

  • 13C-Glucose Labeling:

    • Culture cells in a medium where unlabeled glucose is replaced with a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).

    • Treat the cells with this compound or vehicle control.

    • Incubate for a period sufficient to reach isotopic steady-state (typically 8-24 hours).

  • Metabolite Extraction and LC-MS Analysis:

    • Perform metabolite extraction as described in the previous section.

    • Analyze the mass isotopologue distributions of key PPP and glycolytic intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, lactate, pyruvate) using LC-MS.

  • Flux Calculation:

    • Use the mass isotopologue distribution data to calculate the relative or absolute fluxes through the oxidative and non-oxidative branches of the PPP using metabolic flux analysis software.

Mandatory Visualizations

PentosePhosphatePathway cluster_non_oxidative Non-oxidative PPP Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Glycolysis SixPG 6-Phosphogluconolactone G6P->SixPG Oxidative PPP G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate S7P Sedoheptulose-7-Phosphate G3P->S7P TALDO Ru5P Ribulose-5-Phosphate SixPG->Ru5P NADPH NADPH SixPG->NADPH R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->F6P TKT Xu5P->G3P TKT Xu5P->S7P TKT E4P Erythrose-4-Phosphate S7P->E4P TALDO E4P->F6P TKT This compound This compound TKT Transketolase This compound->TKT

Caption: The Pentose Phosphate Pathway and this compound's point of inhibition.

ExperimentalWorkflow start Cancer Cell Culture (e.g., HCT-116, MIA PaCa-2) treatment Treatment with this compound (or Vehicle Control) start->treatment harvest Cell Harvesting treatment->harvest lysate Cell Lysis harvest->lysate metabolite_extraction Metabolite Extraction harvest->metabolite_extraction protein_quant Protein Quantification lysate->protein_quant tkt_assay Transketolase Activity Assay protein_quant->tkt_assay data_analysis Data Analysis and Interpretation tkt_assay->data_analysis lcms LC-MS Analysis of PPP Metabolites metabolite_extraction->lcms flux_analysis 13C-Metabolic Flux Analysis metabolite_extraction->flux_analysis lcms->data_analysis flux_analysis->data_analysis

Caption: Experimental workflow for assessing this compound's impact on ribose synthesis.

LogicalRelationship This compound This compound Administration TKT_inhibition Inhibition of Transketolase (TKT) This compound->TKT_inhibition PPP_disruption Disruption of Non-oxidative PPP TKT_inhibition->PPP_disruption R5P_decrease Decreased Ribose-5-Phosphate Synthesis PPP_disruption->R5P_decrease Nucleotide_depletion Depletion of Nucleotide Pools R5P_decrease->Nucleotide_depletion Alternative_pathways Upregulation of Alternative Ribose Synthesis Pathways R5P_decrease->Alternative_pathways DNA_RNA_synthesis_inhibition Inhibition of DNA and RNA Synthesis Nucleotide_depletion->DNA_RNA_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest DNA_RNA_synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis DNA_RNA_synthesis_inhibition->Apoptosis Proliferation_inhibition Inhibition of Cancer Cell Proliferation Cell_cycle_arrest->Proliferation_inhibition Apoptosis->Proliferation_inhibition

Caption: Downstream consequences of this compound-mediated inhibition of ribose synthesis.

Conclusion and Future Directions

This compound, as a selective inhibitor of transketolase, presents a targeted approach to disrupt a key metabolic pathway essential for cancer cell proliferation. By inhibiting the non-oxidative PPP, this compound directly impacts the synthesis of ribose-5-phosphate, a critical precursor for nucleotide biosynthesis. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the metabolic consequences of this compound treatment in cancer cells.

Interestingly, in vivo studies with HCT-116 tumor-bearing mice have shown that while this compound effectively decreases transketolase activity, it may not significantly inhibit tumor growth, suggesting that some cancer cells can utilize alternative pathways for ribose synthesis.[4] This highlights the metabolic plasticity of cancer and underscores the importance of comprehensive metabolic profiling in evaluating the efficacy of metabolism-targeting drugs.

Future research should focus on:

  • Identifying and characterizing these alternative ribose synthesis pathways.

  • Investigating the efficacy of this compound in combination with other metabolic inhibitors to overcome resistance.

  • Utilizing advanced metabolic flux analysis to gain a more complete understanding of the metabolic reprogramming induced by this compound.

By elucidating the intricate metabolic network of cancer cells, we can develop more effective and personalized therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of N3-pyridyl thiamine (N3PT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase (TK), a crucial enzyme in the pentose phosphate pathway.[1][2] The discovery and characterization of this compound have significant implications for therapeutic areas where metabolic modulation is a key strategy, particularly in oncology. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, biochemical and cellular activity, and early in vivo studies.

Core Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Biochemical Activity of this compound

ParameterValueTargetNotes
Kd22 nMApo-transketolase (Apo-TK)This compound is pyrophosphorylated before binding to transketolase.[1]
IC5022 nMApo-transketolase (Apo-TK)Demonstrates potent in vitro inhibition of the enzyme.[2]

Table 2: In Vivo Study of this compound in a Xenograft Model

Animal ModelTumor Cell LineDosage RegimenOutcome
Nude MiceHCT-116100 mg/kg; i.v.; twice a day; 2 weeksDecreased transketolase activity with no significant effect on tumor size.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Transketolase Inhibition Assay

  • Objective: To determine the inhibitory concentration (IC50) of this compound against transketolase.

  • Methodology:

    • Recombinant apo-transketolase (transketolase lacking its thiamine pyrophosphate cofactor) is purified.

    • This compound is pyrophosphorylated to its active form.

    • A range of concentrations of the activated this compound is incubated with apo-transketolase.

    • The enzymatic activity of transketolase is measured using a coupled enzymatic assay that monitors the consumption of a substrate or the formation of a product.

    • The percentage of enzymatic activity relative to a control without the inhibitor is plotted against the inhibitor concentration.

    • The IC50 value is calculated as the concentration of this compound that results in 50% inhibition of transketolase activity.[2]

2. HCT-116 Tumor Xenograft Model in Nude Mice

  • Objective: To evaluate the in vivo efficacy of this compound on tumor growth and transketolase activity.

  • Methodology:

    • Human colorectal carcinoma HCT-116 cells are cultured and harvested.

    • A suspension of HCT-116 cells is subcutaneously injected into the flank of nude mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and vehicle control groups.

    • The treatment group receives intravenous (i.v.) injections of this compound at a dose of 100 mg/kg, administered twice daily for two weeks.[1]

    • The control group receives injections of the vehicle solution on the same schedule.

    • Tumor volume is measured regularly throughout the study.

    • At the end of the treatment period, tumors are excised, and transketolase activity in the tumor tissue is measured to assess target engagement.[1]

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action and Downstream Effects

The following diagram illustrates the mechanism of this compound as a transketolase inhibitor and its impact on cellular metabolism.

N3PT_Mechanism cluster_Cell Cancer Cell cluster_Outcome Observed In Vivo Outcome This compound This compound Active_this compound Pyrophosphorylated This compound This compound->Active_this compound Pyrophosphorylation TK Transketolase (TK) Active_this compound->TK Inhibits PPP Pentose Phosphate Pathway (PPP) TK_Activity Decreased TK Activity Ribose Ribose-5-Phosphate (for DNA synthesis) PPP->Ribose Produces Tumor_Size No Significant Change in Tumor Size Alt_Pathways Alternative Pathways for Ribose Synthesis Alt_Pathways->Ribose Compensates

This compound inhibits the Pentose Phosphate Pathway.

In Vivo Xenograft Experiment Workflow

This diagram outlines the key steps in the in vivo evaluation of this compound using a mouse xenograft model.

Xenograft_Workflow start Start: HCT-116 Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Treatment (100 mg/kg, i.v., 2x/day, 2 weeks) randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group monitoring Tumor Volume Monitoring treatment->monitoring control->monitoring endpoint End of Study: Tumor Excision & Analysis monitoring->endpoint

Workflow for the in vivo xenograft study of this compound.

This compound has been identified as a potent inhibitor of transketolase. While it effectively reduces enzyme activity in vivo, initial studies in the HCT-116 xenograft model did not show a significant anti-tumor effect. This suggests that in this particular cell line, alternative metabolic pathways can compensate for the inhibition of the pentose phosphate pathway to sustain ribose synthesis required for DNA replication and tumor growth.[1] Further research is warranted to explore the efficacy of this compound in other cancer models, potentially in combination with inhibitors of these compensatory pathways, and to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N3PT Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TK), a crucial enzyme in the pentose phosphate pathway.[1][2][3][4][5] Its ability to disrupt cellular metabolism makes it a valuable tool for research in oncology and other areas. Proper preparation of an this compound stock solution is critical for accurate and reproducible experimental results in cell culture applications. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms N3-pyridyl thiamine[1][5]
CAS Number 13860-66-7[1][2][4]
Molecular Formula C13H19Cl2N3OS[1][2][6]
Molecular Weight 336.28 g/mol [1][2][6]
Appearance Light yellow to yellow solid[1]

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the stability and activity of the this compound stock solution.

ParameterRecommendationReference
Solvent DMSO (Dimethyl sulfoxide)[1][2]
Solubility in DMSO 2.86 mg/mL (8.50 mM)[1][2]
Stock Solution Storage Aliquot and store at -20°C or -80°C[1][4]
Short-term Stability (-20°C) Up to 1 month[1][7]
Long-term Stability (-80°C) Up to 6 months[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound (Molecular Weight = 336.28 g/mol ).

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.36 mg of this compound.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[1][2] Note that hygroscopic DMSO can impact solubility, so using a fresh, unopened bottle is recommended.[1]

  • Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.[1]

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution ultrasonicate Ultrasonicate (if needed) ultrasonicate->vortex check_dissolution->ultrasonicate No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway Inhibition

This compound functions by inhibiting transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is vital for the synthesis of ribose-5-phosphate, a precursor for nucleotides, and NADPH, which is essential for reductive biosynthesis and antioxidant defense. By blocking transketolase, this compound disrupts these critical cellular processes.

G cluster_pathway Pentose Phosphate Pathway G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway (Oxidative Branch) G6P->PPP R5P Ribose-5-Phosphate PPP->R5P Nucleotides Nucleotide Synthesis (DNA, RNA) R5P->Nucleotides TK Transketolase R5P->TK Glycolysis Glycolytic Intermediates TK->Glycolysis This compound This compound This compound->TK

Caption: this compound inhibits the Transketolase enzyme in the Pentose Phosphate Pathway.

Cell Culture Applications

To use the this compound stock solution in cell culture, it should be diluted from the concentrated stock into the cell culture medium to achieve the desired final working concentration. It is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and experimental setup. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[6] The information provided is for guidance and should be adapted by the end-user for their specific research needs.

References

Optimal N3PT Concentration for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] By targeting TKT, this compound disrupts the production of ribose-5-phosphate, a vital precursor for nucleotide synthesis, and NADPH, a key molecule for maintaining cellular redox homeostasis. This mechanism makes this compound a compound of interest for cancer research, as tumor cells often exhibit increased reliance on the PPP to support rapid proliferation and combat oxidative stress. These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration for in vitro experiments.

Data Presentation: Efficacy of this compound

The effective concentration of this compound can vary depending on the experimental system, including the cell line and the specific biological endpoint being measured. The following table summarizes the available quantitative data on this compound's inhibitory activity.

Target/AssaySystem/Cell LineEffective ConcentrationNotes
Apo-Transketolase (Apo-TK)Enzyme AssayIC50: 22 nMInhibition of the purified enzyme without its cofactor.[1]
Cellular TransketolaseCell-based AssayEC50: 26 nMInhibition of transketolase activity within a cellular context.[1]
Cell ProliferationHCT116 (Colon Carcinoma)Concentration-dependent decreaseSpecific IC50 for cell proliferation is not yet published.
Cell ProliferationLs174T (Colon Adenocarcinoma)Concentration-dependent decreaseSpecific IC50 for cell proliferation is not yet published.
Plasmodium falciparum ProliferationIn vitro cultureSub-micromolar IC50Reported to be 10-fold more potent than oxythiamine.

Note on In Vitro vs. In Vivo Concentrations: It is common for in vitro experiments to require higher concentrations of a compound to elicit a cellular response compared to the plasma concentrations (Cmax) that are effective in vivo.[3][4] While the in vivo Cmax for this compound is not publicly available, a study in HCT-116 tumor-bearing nude mice used a dosage of 100 mg/kg.[2] Researchers should consider this when designing in vitro concentration ranges.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

This compound exerts its effects by inhibiting transketolase, a key enzyme in the pentose phosphate pathway. This inhibition has significant downstream consequences for cancer cells, which are often highly dependent on this pathway for survival and proliferation.

N3PT_Mechanism This compound Mechanism of Action cluster_PPP Pentose Phosphate Pathway (PPP) cluster_downstream Downstream Effects Glucose-6-Phosphate Glucose-6-Phosphate Transketolase Transketolase Glucose-6-Phosphate->Transketolase 6-Phosphogluconolactone 6-Phosphogluconolactone Glucose-6-Phosphate->6-Phosphogluconolactone G6PD Ribose-5-Phosphate Ribose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Precursor for Ribose-5-Phosphate->Nucleotide Synthesis NADPH NADPH Redox Homeostasis Redox Homeostasis NADPH->Redox Homeostasis Maintains NADPH->Redox Homeostasis Transketolase->Ribose-5-Phosphate Glycolytic Intermediates Glycolytic Intermediates Transketolase->Glycolytic Intermediates Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconolactone->Ribulose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Xylulose-5-PhosphateRibose-5-Phosphate Xylulose-5-PhosphateRibose-5-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Fructose-6-PhosphateErythrose-4-Phosphate Fructose-6-PhosphateErythrose-4-Phosphate This compound This compound This compound->Transketolase Inhibits Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Supports Nucleotide Synthesis->Cell Proliferation Nucleotide Synthesis->Cell Proliferation Reduced Redox Homeostasis->Cell Proliferation Protects from Oxidative Stress Redox Homeostasis->Cell Proliferation Redox Homeostasis->Cell Proliferation Disrupted Apoptosis Apoptosis Cell Proliferation->Apoptosis Induced experimental_workflow Workflow for Optimal this compound Concentration cluster_phase1 Phase 1: Range-Finding cluster_phase2 Phase 2: Target Engagement cluster_phase3 Phase 3: Functional Assays A Select Cell Line(s) of Interest B Perform Cytotoxicity/Cell Viability Assay (e.g., MTT, CCK-8) Broad concentration range (e.g., 1 nM to 100 µM) A->B C Determine IC50 for Cell Viability B->C D Treat Cells with a Range of Concentrations around the IC50 (e.g., 0.1x, 1x, 10x IC50) C->D Inform Concentration Selection E Perform Transketolase Activity Assay D->E F Determine EC50 for TKT Inhibition E->F G Select Optimal Concentrations Based on IC50 and EC50 Data F->G Inform Concentration Selection H Perform Downstream Functional Assays: - Cell Cycle Analysis - Apoptosis Assays (e.g., Annexin V) - Western Blot for relevant markers - Metabolomics (e.g., Ribose-5-P, NADPH levels) G->H I Correlate Phenotypic Effects with Target Inhibition H->I

References

Application Notes and Protocols for N3PT in Transketolase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and aromatic amino acids, and generating NADPH for reductive biosynthesis and antioxidant defense. TKT catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Given its role in metabolic reprogramming in cancer and other diseases, TKT is a compelling target for therapeutic intervention.

N3PT (4-(N-(3-nitrophenyl)amino)-7-((3-phosphonopropyl)oxy)-[1][2][3]triazolo[4,3-a]quinoxalin-1-one), also known as N3-pyridyl thiamine, is a potent and selective inhibitor of transketolase.[1][2] It acts as a thiamine antagonist.[3] this compound is pyrophosphorylated in situ and then binds to the apo-transketolase with high affinity.[1][2] These application notes provide a detailed protocol for utilizing this compound in a transketolase activity assay to determine its inhibitory potential, such as calculating the IC50 value.

Data Presentation

CompoundTargetParameterValueNotes
This compound Apo-TransketolaseKd22 nMThis compound requires pyrophosphorylation to bind to the apo-enzyme (transketolase lacking its thiamine cofactor).[1][2]
Oxythiamine diphosphateTransketolase-Potent InhibitorA well-known competitive inhibitor of transketolase.
TKL-IN-2Transketolase (SvTKL)IC500.11 mg/LA novel transketolase inhibitor with herbicidal activity.[1]

Note: The concentrations of this compound used in cell-based assays to achieve significant inhibition of downstream signaling pathways are in the range of 5-10 µM.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway in which transketolase functions and the experimental workflow for assessing the inhibitory activity of this compound.

Figure 1: Role of Transketolase in the Pentose Phosphate Pathway and its Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Assay Buffer, Substrates (R5P, X5P), Coupling Enzymes, and NADH plate Add Assay Buffer, Coupling Enzymes, NADH, and this compound/Vehicle to Microplate reagents->plate This compound Prepare Serial Dilutions of this compound This compound->plate tkt Prepare Transketolase Enzyme Solution tkt->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction by Adding Substrates (R5P and X5P) preincubate->initiate measure Measure Decrease in Absorbance at 340 nm over Time initiate->measure calculate Calculate Rate of NADH Oxidation (Transketolase Activity) measure->calculate plot Plot % Inhibition vs. [this compound] and Determine IC50 calculate->plot

Figure 2: Experimental Workflow for Transketolase Inhibition Assay using this compound.

Experimental Protocols

Principle of the Assay

The activity of transketolase is determined using a coupled enzyme assay. Transketolase catalyzes the conversion of D-ribose-5-phosphate (R5P) and D-xylulose-5-phosphate (X5P) to D-sedoheptulose-7-phosphate (S7P) and D-glyceraldehyde-3-phosphate (G3P). The G3P produced is then converted to dihydroxyacetone phosphate by triosephosphate isomerase (TPI). Subsequently, glycerol-3-phosphate dehydrogenase (G3PDH) reduces dihydroxyacetone phosphate to glycerol-3-phosphate, a reaction that involves the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the transketolase activity. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.

Materials and Reagents
  • Recombinant human transketolase (TKT)

  • This compound

  • D-Ribose-5-phosphate (R5P) sodium salt

  • D-Xylulose-5-phosphate (X5P) lithium salt

  • Thiamine pyrophosphate (TPP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • TRIS-HCl buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents
  • Assay Buffer: 50 mM TRIS-HCl, pH 7.6, containing 100 mM KCl and 5 mM MgCl2.

  • Transketolase Enzyme Solution: Reconstitute recombinant TKT in assay buffer to a stock concentration of 1 mg/mL. Further dilute in assay buffer to the desired working concentration (e.g., 5-10 µg/mL). Note: The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Solution: Prepare a stock solution containing 50 mM R5P and 25 mM X5P in deionized water.

  • Coupling Enzyme Mix: Prepare a mix containing TPI (10 U/mL) and G3PDH (1 U/mL) in assay buffer.

  • NADH Solution: Prepare a 10 mM stock solution of NADH in assay buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations for the IC50 curve (e.g., from 10 mM down to 1 nM).

Assay Protocol for IC50 Determination
  • Assay Plate Preparation:

    • To each well of a 96-well UV-transparent microplate, add the following components in order:

      • 140 µL of Assay Buffer

      • 20 µL of Coupling Enzyme Mix

      • 10 µL of NADH solution (final concentration ~0.5 mM)

      • 10 µL of TKT enzyme solution

      • 10 µL of this compound dilution or DMSO (for vehicle control)

    • Include wells for a "no enzyme" control (add 10 µL of assay buffer instead of TKT solution) to measure background NADH oxidation.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the transketolase.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution (R5P and X5P) to each well. The final volume in each well will be 200 µL.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each concentration of this compound and the vehicle control, determine the rate of NADH oxidation by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Subtract the rate of the "no enzyme" control from all other rates to correct for background signal.

  • Determine Percent Inhibition:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with this compound / Rate with Vehicle Control)] x 100

  • Generate IC50 Curve:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of transketolase activity.

Conclusion

This compound is a valuable tool for studying the function and therapeutic potential of transketolase. The provided protocol offers a robust framework for assessing the inhibitory activity of this compound in a biochemical context. This assay can be adapted for high-throughput screening of other potential transketolase inhibitors, aiding in the discovery and development of novel therapeutics targeting metabolic pathways. Researchers should optimize enzyme and substrate concentrations to suit their specific experimental conditions and ensure data accuracy and reproducibility.

References

Application Notes and Protocols for N3PT Dosage and Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data for the dosage and administration of N3PT (1-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)nonan-2-yl 4-nitrobenzoate) in mouse xenograft models is publicly available. The following application notes and protocols are based on published studies of structurally related benzimidazole derivatives and are intended to serve as a general guideline for researchers, scientists, and drug development professionals. The provided protocols and dosage ranges will require optimization for the specific compound this compound.

Introduction

Benzimidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology for their potential as anticancer agents.[1] These compounds have been shown to target various critical pathways involved in tumor growth and proliferation. This document provides a generalized framework for the preclinical evaluation of novel benzimidazole compounds, such as this compound, in mouse xenograft models.

Quantitative Data from Structurally Related Benzimidazole Derivatives

The following table summarizes the in vivo efficacy of various benzimidazole derivatives in mouse xenograft models, providing a reference for potential dosage ranges and expected outcomes.

Compound Name/ClassDosage and AdministrationMouse ModelTumor TypeKey Findings
Oxetanyl-substituted benzimidazole (Compound 18)30 mg/kgXenograftHighly metastatic human prostate cancerSignificant inhibition of established tumor growth (T/C: 0.36) with no noticeable toxicity.[2]
Flubendazole12.5, 25, and 50 mg/kg/day, intraperitoneally (i.p.)Nude mouse xenograftU87 glioblastoma cellsDose-dependent suppression of tumor growth.[3]
MebendazoleNot specifiedXenograft modelsVarious cancer cell linesInhibition of tubulin polymerization, angiogenesis, and pro-survival pathways.[1]
FenbendazoleNot specifiedXenograft modelLung cancerReduction in tumor vascularization and inhibition of tumor growth.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involved in assessing the in vivo efficacy of a novel benzimidazole compound like this compound.

  • Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, which are 6-8 weeks old.

  • Cell Culture: Culture the desired human cancer cell line (e.g., prostate, lung, breast cancer cell lines) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Group Formation: Once the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Compound Preparation: Prepare the test compound (this compound) in a suitable vehicle. The choice of vehicle will depend on the solubility of this compound.

  • Administration: Based on data from related compounds, a starting dose in the range of 10-50 mg/kg could be explored. The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be determined based on the compound's properties and intended clinical application. Administer the compound according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).

  • Control Group: Administer the vehicle alone to the control group.

  • Positive Control: A standard-of-care chemotherapy agent for the specific cancer type can be used as a positive control.

  • Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

  • Body Weight: Monitor and record the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. The tumor weight can be measured as a final endpoint.

  • Data Analysis: Analyze the data to determine the tumor growth inhibition (TGI).

Visualization of Pathways and Workflows

The following diagram illustrates potential signaling pathways that may be targeted by benzimidazole compounds based on existing literature. These include the inhibition of tubulin polymerization and interference with key cancer-related signaling cascades like PI3K/Akt/mTOR, EGFR, and VEGFR-2.

This compound This compound (Benzimidazole Derivative) Tubulin Tubulin Polymerization This compound->Tubulin Inhibits PI3K PI3K This compound->PI3K Inhibits EGFR EGFR This compound->EGFR Inhibits VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation / Survival mTOR->Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation->Apoptosis Suppresses

Caption: Potential signaling pathways targeted by benzimidazole derivatives.

The diagram below outlines the typical workflow for conducting an in vivo xenograft study to evaluate the efficacy of a test compound.

start Start: Animal Acclimatization cell_culture Cancer Cell Culture and Preparation start->cell_culture implantation Subcutaneous Implantation of Cells cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with this compound / Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis end End analysis->end

Caption: Experimental workflow for a mouse xenograft study.

References

Application of Nicotinamide Riboside (NR) in Studying Metabolic Flux

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various signaling proteins. Understanding the dynamics of NAD+ metabolism, or its metabolic flux, is crucial for investigating numerous physiological and pathological processes. Nicotinamide Riboside (NR), a precursor to NAD+, has emerged as a key tool for these studies. By introducing NR, particularly isotopically labeled forms, researchers can trace its incorporation into the NAD+ pool and measure the rates of NAD+ synthesis and consumption, providing a dynamic view of metabolic pathways.[1][2][3][4]

Note on Terminology: The initial query referenced "N3PT" as "Nicotinamide Riboside-5'-Phosphate-3'-Pyridinium". Extensive database searches did not identify a compound with this specific name used in metabolic flux analysis. However, the acronym "this compound" corresponds to "N3-pyridyl thiamine," a known transketolase inhibitor. Given the user's interest in a nicotinamide riboside derivative, this document will focus on the well-established application of Nicotinamide Riboside (NR) in metabolic flux analysis.

Application Notes

The primary application of NR in metabolic flux studies is to quantify the synthesis and breakdown rates of NAD+. This is typically achieved using stable isotope-labeled NR followed by mass spectrometry-based analysis. This approach allows for the precise tracking of the labeled atoms as they are incorporated into NAD+ and its related metabolites.

Key applications include:

  • Quantifying NAD+ Synthesis and Breakdown: Isotope-labeled NR allows for the determination of the absolute rates of NAD+ synthesis (RS) and breakdown (RB), providing a dynamic measure of NAD+ homeostasis that is more informative than static concentration measurements alone.[5][6]

  • Investigating Tissue-Specific NAD+ Metabolism: Studies in animal models have utilized NR to reveal significant variations in NAD+ flux across different tissues, highlighting the liver's central role in NAD+ metabolism.[1][2][3]

  • Elucidating the Effects of Therapeutic Interventions: NR can be used to assess how drugs or genetic modifications impact NAD+ metabolism, providing insights into their mechanisms of action.

  • Understanding the Metabolic Basis of Disease: Altered NAD+ flux is implicated in various diseases, including metabolic syndromes, neurodegenerative disorders, and cancer. NR-based flux analysis is a valuable tool for studying these alterations.[4][7]

  • Evaluating the Efficacy of NAD+ Precursors: Different NAD+ precursors can be compared for their ability to augment NAD+ levels and influence metabolic pathways.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Nicotinamide Riboside to investigate metabolic flux.

Table 1: NAD+ Synthesis and Breakdown Rates in Mammalian Cells. [6]

Cell LineTotal Nampt Activity (pmol/106 cells/h)NAD+ Synthesis Rate (RS) (pmol/106 cells/h)NAD+ Breakdown Rate (RB) (pmol/106 cells/h)Total NAD+ Content (pmol/106 cells)
Fao 105092861455
293T 85075701200
HeLa 6005550950
Caco-2 4504038700

Table 2: In Vivo NAD+ Flux in Different Mouse Tissues. [1][3]

TissueNAD+ Half-life (hours)
Small Intestine 0.25
Spleen 0.5
Liver 2.9
Skeletal Muscle 15.1

Experimental Protocols

Protocol 1: In Vitro NAD+ Flux Analysis using Isotope-Labeled Nicotinamide Riboside

This protocol describes the use of deuterium-labeled nicotinamide (d4-Nam) derived from NR to measure NAD+ synthesis and breakdown rates in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Deuterium-labeled Nicotinamide (d4-Nam)

  • Phosphate-Buffered Saline (PBS)

  • Methanol

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Pre-incubate the cells overnight in a medium containing unlabeled nicotinamide (d0-Nam) at a physiological concentration (e.g., 2 µM).

  • Labeling: Replace the pre-incubation medium with a fresh medium containing the same concentration of d4-Nam. Incubate for a specific time course (e.g., 0, 1, 3, 6 hours).

  • Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography method (e.g., HILIC) to separate NAD+ and its isotopologues.[9]

    • Quantify the amounts of unlabeled NAD+ (d0-NAD+) and labeled NAD+ (d3-NAD+).

  • Data Analysis:

    • Calculate the rate of NAD+ synthesis (RS) from the rate of appearance of d3-NAD+.

    • Calculate the rate of NAD+ breakdown (RB) from the rate of disappearance of d0-NAD+.[10]

Protocol 2: In Vivo NAD+ Flux Analysis in Mice using Isotopically Labeled Nicotinamide Riboside

This protocol outlines a method for studying tissue-specific NAD+ metabolism in mice using isotopically labeled NR.

Materials:

  • C57BL/6J mice

  • Isotopically labeled Nicotinamide Riboside (e.g., 13C5-NR or d-NR)

  • Saline solution

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration: Administer the isotopically labeled NR to the mice via intravenous (IV) injection or oral gavage. The route of administration can significantly impact the metabolic fate of NR.[1][3]

  • Time Course and Tissue Collection: At various time points after tracer administration (e.g., 15 min, 1 hr, 4 hr, 24 hr), euthanize the mice under anesthesia.

  • Tissue Harvesting: Quickly dissect the tissues of interest (e.g., liver, skeletal muscle, small intestine, spleen) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissues in a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to remove proteins and other cellular debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the tissue extracts using LC-MS/MS to quantify the enrichment of the isotopic label in NAD+ and its precursors.

  • Flux Calculation:

    • Model the isotopic enrichment data to calculate the rates of NAD+ synthesis and turnover in each tissue.

Visualizations

Signaling Pathway of NR Metabolism to NAD+

NR_to_NAD_Pathway NR_ext Nicotinamide Riboside (NR) (extracellular) NR_int Nicotinamide Riboside (NR) (intracellular) NR_ext->NR_int Transport NMN Nicotinamide Mononucleotide (NMN) NR_int->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 NAM Nicotinamide (NAM) NAM->NMN NAMPT Sirtuins->NAM PARPs->NAM CD38->NAM

Caption: Metabolic pathway of Nicotinamide Riboside (NR) to NAD+.

Experimental Workflow for In Vitro NAD+ Flux Analysis

in_vitro_workflow start Plate and Culture Cells preincubation Pre-incubate with unlabeled Nicotinamide (d0-Nam) start->preincubation labeling Incubate with labeled Nicotinamide (d4-Nam) preincubation->labeling extraction Metabolite Extraction (80% Methanol) labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data Quantify d0-NAD+ and d3-NAD+ analysis->data calculation Calculate NAD+ Synthesis (RS) and Breakdown (RB) Rates data->calculation logical_relationship NR Nicotinamide Riboside (Supplementation) NAD_pool Increased NAD+ Pool NR->NAD_pool Sirtuins Sirtuin Activation NAD_pool->Sirtuins PARPs PARP Activity NAD_pool->PARPs Mitochondrial_Function Enhanced Mitochondrial Function Sirtuins->Mitochondrial_Function DNA_Repair DNA Repair PARPs->DNA_Repair Metabolic_Homeostasis Improved Metabolic Homeostasis Mitochondrial_Function->Metabolic_Homeostasis DNA_Repair->Metabolic_Homeostasis

References

Application Notes and Protocols for N3PT-Induced Metabolic Stress in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment. The pentose phosphate pathway (PPP) is a critical metabolic route that provides cancer cells with biosynthetic precursors for nucleotide synthesis and NADPH for antioxidant defense. Transketolase (TKT) is a key enzyme in the non-oxidative branch of the PPP. N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, which induces metabolic stress in cancer cells by disrupting the PPP. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying metabolic stress in cancer cell lines.

Mechanism of Action

This compound is a thiamine analog that, once inside the cell, is pyrophosphorylated to its active form. This active metabolite then binds to transketolase with high affinity, inhibiting its enzymatic activity. The inhibition of transketolase blocks the non-oxidative PPP, leading to a reduction in the production of ribose-5-phosphate, a crucial precursor for nucleotide synthesis, and disrupts the regeneration of NADPH. This disruption of the PPP induces metabolic stress, impairs cancer cell proliferation, and can lead to cell death.

Quantitative Data Summary

While comprehensive quantitative data for this compound across a wide range of cancer cell lines is limited in the public domain, the following table summarizes available data on the effects of this compound and another transketolase inhibitor, oxythiamine, on cancer cells.

CompoundCell LineAssayResultReference
This compound HCT-116 (colorectal cancer)Western BlotDecreased NICD and Hes1 protein levels at 10 µM[1]
This compound HCT-116 tumor-bearing nude miceIn vivo studyDecreased transketolase activity with no significant effect on tumor size at 100 mg/kg[2]
Oxythiamine A549 (non-small cell lung cancer)CCK-8 viability assaySignificant decrease in viability at 10 µM (12h) and 100 µM (12, 24, 48h)[3]
Oxythiamine A549 (non-small cell lung cancer)Cell Cycle AnalysisIncreased G1 phase (13.15%) and decreased G2/M phase (8.13%) at 100 µM (48h)[3]
Oxythiamine Hepatocellular Carcinoma (HCC) cellsIn vitro TKT activity assay50% reduction in TKT activity at 50 µM[1]

Signaling Pathways Affected by this compound

The primary target of this compound is the transketolase enzyme within the Pentose Phosphate Pathway. Inhibition of this enzyme leads to a cascade of metabolic and signaling consequences.

N3PT_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm N3PT_ext This compound (extracellular) N3PT_int This compound (intracellular) N3PT_ext->N3PT_int Transport TKT Transketolase N3PT_int->TKT Inhibits PPP Pentose Phosphate Pathway (non-oxidative) TKT->PPP Catalyzes Glycolysis Glycolysis TKT->Glycolysis Intermediates to Notch Notch Signaling TKT->Notch Indirectly Downregulates Ribose5P Ribose-5-Phosphate PPP->Ribose5P Produces Nucleotide Nucleotide Synthesis Ribose5P->Nucleotide Precursor for NICD NICD Notch->NICD Activates Hes1 Hes1 NICD->Hes1 Activates

This compound inhibits transketolase, disrupting the PPP and affecting downstream signaling.

Experimental Workflow for Assessing this compound Effects

A typical workflow to investigate the effects of this compound on cancer cell lines involves cell culture, treatment with this compound, and subsequent analysis of metabolic and cellular parameters.

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Varying concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability metabolic Metabolic Analysis (e.g., Seahorse, Metabolomics) treatment->metabolic western Western Blot Analysis (e.g., for signaling proteins) treatment->western data Data Analysis and Interpretation viability->data metabolic->data western->data

Workflow for studying this compound's impact on cancer cells.

Logical Framework of this compound-Induced Metabolic Stress

The induction of metabolic stress by this compound follows a logical sequence of events, culminating in the inhibition of cancer cell proliferation.

Logical_Framework This compound This compound Administration TKT_inhibition Transketolase Inhibition This compound->TKT_inhibition PPP_disruption Pentose Phosphate Pathway Disruption TKT_inhibition->PPP_disruption reduced_biosynthesis Reduced Nucleotide & NADPH Synthesis PPP_disruption->reduced_biosynthesis metabolic_stress Metabolic Stress proliferation_inhibition Inhibition of Cancer Cell Proliferation metabolic_stress->proliferation_inhibition reduced_biosynthesis->metabolic_stress

Logical flow of this compound's anti-cancer activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the information from suppliers, this compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 3.36 mg of this compound (molecular weight: 336.28 g/mol ) in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Signaling Proteins

Materials:

  • Cancer cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NICD, anti-Hes1, anti-TKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Measuring the Effects of N3PT on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] The PPP is crucial for generating precursors for nucleotide synthesis and for producing NADPH, which is vital for cellular antioxidant defense. By inhibiting transketolase, this compound disrupts these essential cellular processes, making it a compound of interest in cancer research.[3] This document provides detailed application notes and protocols for assessing the effects of this compound on cell viability, including methods to quantify its cytotoxic and apoptotic effects.

Principle

This compound functions by being pyrophosphorylated within the cell, after which it binds to transketolase, inhibiting its function.[2] This inhibition can lead to a reduction in cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[3][4] The protocols described herein are designed to measure these outcomes quantitatively.

Data Presentation

The following tables summarize the quantitative effects of this compound on the viability of various cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on the Viability of Colorectal Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment DurationEffect on Cell ViabilityReference
HCT116524 hoursReduced[3]
HCT1161024 hoursReduced[3]
Ls174T524 hoursReduced[3]
Ls174T1024 hoursReduced[3]

Table 2: Apoptotic Effects of this compound on HCT116 Colorectal Cancer Cells

TreatmentDurationObservationReference
10 µM this compound24 hoursNo significant increase in apoptotic cell ratio[3]
TKT siRNA72 hoursSignificant increase in early and late apoptotic cells[3]

Note: While a high concentration of this compound did not show a significant increase in apoptosis at 24 hours in this particular study, inhibition of the target (TKT) via siRNA did induce apoptosis, suggesting the pathway's role in cell survival. Longer incubation times or different concentrations of this compound may be required to observe significant apoptosis.

Experimental Protocols

Here, we provide detailed protocols for three common assays to measure the effects of this compound on cell viability: MTT assay for metabolic activity, Annexin V assay for apoptosis, and cell cycle analysis by flow cytometry.

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Annexin V Assay for Apoptosis Detection

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with this compound may induce cell cycle arrest at specific checkpoints.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.

  • Cell Harvesting: Harvest the cells as described previously.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathway

N3PT_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) Glucose-6-P Glucose-6-P Ribose-5-P Ribose-5-P Cell_Viability Decreased Cell Viability Nucleotide_Synthesis Nucleotide Synthesis NADPH NADPH Antioxidant_Defense Antioxidant Defense TKT Transketolase (TKT) Apoptosis Induction of Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound This compound This compound->TKT Inhibition

Experimental Workflow

Experimental_Workflow cluster_assays 3. Cell Viability & Apoptosis Assays start Start cell_culture 1. Cell Culture (e.g., HCT116, Ls174T) start->cell_culture treatment 2. This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt annexin Annexin V / PI Staining (Apoptosis) treatment->annexin cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis 4. Data Acquisition & Analysis (Microplate Reader / Flow Cytometer) mtt->data_analysis annexin->data_analysis cell_cycle->data_analysis results 5. Determine IC50, Apoptotic Population, & Cell Cycle Distribution data_analysis->results end End results->end

References

Troubleshooting & Optimization

Technical Support Center: Preventing N3PT Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of N3PT, a potent and selective transketolase inhibitor, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound (N3-pyridyl thiamine) is a small molecule inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By inhibiting TKT, this compound can disrupt cancer cell metabolism and downstream signaling pathways, making it a valuable tool for cancer research.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions like cell culture media.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume is a common cause of precipitation.

  • Improper Dissolution of Stock Solution: If the initial this compound stock solution is not fully dissolved, it can lead to precipitation upon dilution in the aqueous media.

  • pH of the Medium: The pH of the cell culture medium (typically ~7.4) may not be optimal for this compound solubility.

  • Interaction with Media Components: Components in the media, such as salts and serum proteins, can interact with this compound and reduce its solubility.

  • Temperature Fluctuations: Changes in temperature, such as moving solutions from a warm incubator to room temperature, can affect solubility.

  • High DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and may also contribute to precipitation upon dilution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is readily soluble in DMSO.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1% (v/v).

Q5: Can I filter the medium to remove the this compound precipitate?

Filtering the medium to remove the precipitate is not recommended. This will result in an unknown and lower final concentration of the active compound, leading to inaccurate and irreproducible experimental results. The focus should be on preventing precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the medium. 1. Stock solution not fully dissolved. 2. Final concentration exceeds solubility limit. 3. "Salting out" effect upon dilution. 1. Ensure the this compound is completely dissolved in DMSO. Gentle warming to 37°C and brief sonication can aid dissolution.2. Lower the final concentration of this compound in the medium.3. Perform a serial dilution of the stock solution in pre-warmed medium.
Precipitate forms over time in the incubator. 1. This compound instability at 37°C and physiological pH. 2. Interaction with serum proteins. 3. Evaporation of media leading to increased concentration. 1. Prepare fresh this compound-containing medium for each experiment. Assess this compound stability in your specific medium over your experimental timeframe.2. Test this compound solubility in serum-free vs. serum-containing medium. If precipitation is worse with serum, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells.3. Ensure proper humidification of the incubator to minimize evaporation.
Inconsistent results between experiments. Variable precipitation leading to inconsistent final concentrations of active this compound. Standardize the protocol for preparing this compound-containing medium, including stock solution preparation, dilution method, and final concentration. Visually inspect for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Cell culture grade DMSO

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the this compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.

  • Following warming, vortex the tube again.

  • If needed, briefly sonicate the tube in an ultrasonic bath to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Objective: To dilute the this compound stock solution into cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Serial Dilution Method (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the stock to 90 µL of medium. b. Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration.

  • Direct Dilution Method (for lower final concentrations): a. Directly add the required volume of the this compound stock solution to the pre-warmed medium. To minimize localized high concentrations, add the stock solution dropwise while gently swirling the medium.

  • Mix the final working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause foaming and protein denaturation.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

  • Use the freshly prepared this compound-containing medium immediately.

Visualizations

Signaling Pathway

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TKT [label="Transketolase (TKT)", fillcolor="#FBBC05"]; PPP [label="Pentose Phosphate\nPathway (PPP)", fillcolor="#F1F3F4"]; Ribose5P [label="Ribose-5-Phosphate\n(for nucleotide synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH [label="NADPH\n(for reductive biosynthesis\nand antioxidant defense)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4"]; Downstream [label="Downstream Signaling\n(e.g., Notch Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellPro [label="Decreased Cell\nProliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Increased\nApoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> TKT [label="Inhibits", color="#EA4335"]; TKT -> PPP [label="Key Enzyme in\nNon-oxidative Branch"]; PPP -> Ribose5P; PPP -> NADPH; TKT -> Glycolysis [label="Links PPP to"]; TKT -> Downstream [label="Impacts"]; Downstream -> CellPro; Downstream -> Apoptosis; } .dot

Caption: this compound inhibits transketolase, affecting the Pentose Phosphate Pathway and downstream signaling.

Experimental Workflow

// Nodes Start [label="Start: this compound Powder", shape=ellipse, fillcolor="#F1F3F4"]; Dissolve [label="Dissolve in DMSO\n(Warm to 37°C, Sonicate if needed)", fillcolor="#FBBC05"]; Stock [label="10 mM Stock Solution\n(Store at -20°C/-80°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prewarm [label="Pre-warm Cell Culture Medium\nto 37°C", fillcolor="#F1F3F4"]; Dilute [label="Serially Dilute Stock\nin Pre-warmed Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Working [label="Final Working Solution\n(e.g., 10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add [label="Add to Cells Immediately", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Dissolve; Dissolve -> Stock; Stock -> Dilute; Prewarm -> Dilute; Dilute -> Working; Working -> Add; } .dot

Caption: Workflow for preparing this compound solutions for cell culture experiments.

troubleshooting inconsistent results with N3PT treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3PT, a potent inhibitor of transketolase.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound treatment experiments.

1. Inconsistent Anti-proliferative Effects

Question: Why am I observing variable or no significant anti-proliferative effects of this compound across different cancer cell lines or even between replicate experiments?

Answer: Inconsistent results with this compound treatment can arise from several factors related to both the compound itself and the biological system under investigation.

  • Cellular Metabolism and Compensatory Pathways: The primary target of this compound is transketolase, a key enzyme in the pentose phosphate pathway (PPP). However, some cancer cells can utilize alternative metabolic pathways to generate essential molecules like ribose-5-phosphate for nucleotide synthesis, thus bypassing the effects of transketolase inhibition.[1] Metabolic reprogramming is a common mechanism of drug resistance in cancer.[2] Cells with high metabolic plasticity may be less susceptible to this compound.

  • Thiamine Pyrophosphokinase-1 (TPK1) Expression: this compound is a prodrug that requires pyrophosphorylation by the enzyme Thiamine Pyrophosphokinase-1 (TPK1) to become its active form. The expression and activity of TPK1 can vary significantly among different cancer cell lines and can be influenced by the tumor microenvironment, such as hypoxia.[3][4][5][6] Low or absent TPK1 expression will result in reduced activation of this compound and consequently, diminished efficacy. TPK1 expression has been shown to be weak to moderate in the cytoplasm of most cancer tissues, with some prostate and breast cancers showing strong staining.[7]

  • Experimental Conditions: Minor variations in experimental conditions can lead to inconsistent results. Ensure strict adherence to a standardized protocol for all experiments.

2. Issues with this compound Stock Solution and Stability

Question: How should I prepare and store my this compound stock solution to ensure its stability and activity?

Answer: Proper handling and storage of this compound are crucial for obtaining reliable and reproducible results.

  • Solution Preparation: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Store the solid this compound compound at 4°C for short-term storage, sealed and away from moisture.[1] For long-term storage, it is recommended to store the solid at -20°C or -80°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1]

3. Off-Target Effects

Question: Could the observed cellular effects be due to off-target activities of this compound?

Answer: While this compound is a selective transketolase inhibitor, the possibility of off-target effects should always be considered, as is the case with many small molecule inhibitors. However, there is currently limited published data specifically detailing the off-target profile of this compound. To investigate potential off-target effects, consider performing experiments such as:

  • Target Engagement Assays: Directly measure the binding of this compound to other cellular proteins.

  • Rescue Experiments: Attempt to rescue the observed phenotype by providing downstream metabolites of the pentose phosphate pathway.

4. Suboptimal this compound Concentration

Question: How do I determine the optimal working concentration of this compound for my specific cell line?

Answer: The effective concentration of this compound can vary between cell lines. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.

  • Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to measure the percentage of viable cells at each concentration.

  • IC50 Calculation: Plot the cell viability against the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal CarcinomaNot specified, but showed reduced viability at 10 µM[1]
HeLaCervical Cancer53.74 ± 2.95 (for a platinum-based nanoparticle, not this compound)[8]
DU-145Prostate Cancer75.07 ± 5.48 (for a platinum-based nanoparticle, not this compound)[8]
MCF-7Breast AdenocarcinomaNot specified
A549Lung CarcinomaNot specified

Experimental Protocols

Detailed Methodology for In Vitro this compound Treatment

This protocol provides a general framework for treating adherent cancer cells with this compound in a 96-well plate format for cell viability assessment.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Complete cell culture medium appropriate for the cell line

  • Adherent cancer cell line of interest

  • Sterile, tissue culture-treated 96-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 336.28 g/mol , dissolve 3.36 mg in 1 mL of DMSO.

    • Ensure complete dissolution, using an ultrasonic bath if necessary.[1]

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[1]

  • Cell Seeding:

    • Culture the cancer cell line according to standard protocols.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • On the following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using your chosen method. For example, for an MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Mandatory Visualization

N3PT_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound N3PT_in This compound This compound->N3PT_in Cellular Uptake TPK1 TPK1 N3PT_in->TPK1 Pyrophosphorylation N3PT_P Active this compound (Pyrophosphorylated) TPK1->N3PT_P TKT Transketolase N3PT_P->TKT Inhibition PPP Pentose Phosphate Pathway (PPP) TKT->PPP Notch_Receptor Notch Receptor TKT->Notch_Receptor Potential Downregulation Ribose5P Ribose-5-Phosphate PPP->Ribose5P NADPH NADPH PPP->NADPH Glycolysis Glycolysis Glycolysis->PPP G6P Proliferation Cell Proliferation & Survival Ribose5P->Proliferation Nucleotide Synthesis NADPH->Proliferation Redox Balance & Biosynthesis NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage NICD_nuc NICD NICD->NICD_nuc Translocation CSL CSL NICD_nuc->CSL Hes_Hey Hes/Hey Target Genes CSL->Hes_Hey Transcription Activation Hes_Hey->Proliferation

Caption: this compound mechanism of action and its effect on the Notch signaling pathway.

Troubleshooting_Workflow start Inconsistent this compound Results check_compound Verify this compound Integrity - Proper storage? - Fresh stock solution? start->check_compound check_protocol Review Experimental Protocol - Consistent cell density? - Accurate dilutions? start->check_protocol check_cell_line Characterize Cell Line - TPK1 expression level? - Metabolic profile? start->check_cell_line optimize_conc Optimize this compound Concentration (Perform Dose-Response) check_compound->optimize_conc check_protocol->optimize_conc assess_tpk1 Assess TPK1 Expression (Western Blot / qPCR) check_cell_line->assess_tpk1 metabolic_analysis Metabolic Analysis (e.g., Seahorse, Metabolomics) check_cell_line->metabolic_analysis consistent_results Consistent Results optimize_conc->consistent_results troubleshoot_further Further Troubleshooting assess_tpk1->troubleshoot_further metabolic_analysis->troubleshoot_further

References

optimizing N3PT incubation time for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N3PT in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Clarification of this compound Identity

It is important to note that this compound refers to N3-pyridyl thiamine , a potent and selective inhibitor of the enzyme transketolase.[1][2][3][4][5] The compound is pyrophosphorylated within the cell and then binds to transketolase.[1][2]

Optimizing this compound Incubation Time for Maximum Inhibition

The optimal incubation time for this compound to achieve maximum inhibition of transketolase should be determined empirically for your specific experimental conditions. This is a critical parameter as insufficient incubation can lead to an underestimation of the inhibitor's potency, while excessively long incubation might lead to enzyme denaturation or other artifacts.[6][7][8]

General Principles

The goal of the pre-incubation step, where the enzyme and inhibitor are mixed before adding the substrate, is to allow the binding reaction to reach equilibrium.[7][9] The time required to reach this equilibrium depends on several factors, including the inhibitor's concentration, the enzyme's concentration, and the association and dissociation rate constants of the inhibitor-enzyme complex.[7][10][11]

For many enzyme-inhibitor interactions, a pre-incubation time of 5 to 30 minutes is sufficient.[6][7] However, for slow-binding inhibitors, a longer incubation period may be necessary. To determine the optimal time, a time-course experiment is recommended.

Hypothetical Data: Time-Course of Transketolase Inhibition by this compound

The following table illustrates hypothetical results from an experiment to determine the optimal incubation time for this compound. In this example, a fixed concentration of this compound and transketolase are pre-incubated for varying durations before the addition of the substrate to initiate the enzymatic reaction.

Pre-incubation Time (minutes)Transketolase Activity (RFU/min)% Inhibition
045010%
527545%
1015070%
1510080%
209581%
259481.2%
309581%

Note: This data is for illustrative purposes only. Actual results may vary.

From this hypothetical data, it can be concluded that the optimal pre-incubation time is between 15 and 20 minutes, as the inhibition reaches a plateau in this range.[6]

Experimental Protocols

Protocol for Determining Optimal Incubation Time

This protocol provides a general framework for determining the optimal pre-incubation time of this compound with transketolase.

Materials:

  • Purified transketolase enzyme

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)[1][3]

  • Transketolase assay buffer

  • Transketolase substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate)

  • Detection reagents (e.g., a coupled enzyme system that leads to a change in absorbance or fluorescence)[12][13]

  • Microplate reader

  • 96-well plates (black plates for fluorescence assays, clear plates for colorimetric assays)[14]

Procedure:

  • Prepare Reagents: Thaw all components and prepare working solutions of the enzyme, inhibitor, and substrates in the assay buffer. Keep the enzyme on ice.[14]

  • Set up the Assay Plate:

    • Control Wells: Add assay buffer and the enzyme solution.

    • Test Wells: Add the this compound solution at a fixed concentration (e.g., its approximate IC50) and the enzyme solution.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a series of time points (e.g., 0, 5, 10, 15, 20, 30 minutes).[6]

  • Initiate the Reaction: At the end of each pre-incubation time point, add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction: Immediately begin reading the plate in a microplate reader at the appropriate wavelength.[12] Collect data at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Calculate the percentage of inhibition for each pre-incubation time point using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percentage of inhibition against the pre-incubation time to identify the time at which inhibition reaches a maximum and plateaus. This is the optimal incubation time.[6]

Visualizations

G cluster_PPP Pentose Phosphate Pathway (Non-Oxidative Phase) cluster_inhibition Inhibition R5P Ribose-5-Phosphate TKT Transketolase R5P->TKT X5P Xylulose-5-Phosphate X5P->TKT X5P->TKT S7P Sedoheptulose-7-Phosphate TKT->S7P G3P Glyceraldehyde-3-Phosphate TKT->G3P Reaction 1 TKT->G3P Reaction 2 F6P Fructose-6-Phosphate TKT->F6P E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P->E4P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P->TKT F6P->Glycolysis This compound This compound (N3-pyridyl thiamine) N3PT_PP This compound-Pyrophosphate This compound->N3PT_PP Pyrophosphorylation N3PT_PP->TKT Inhibits Thiamine_PP Thiamine Pyrophosphate (Cofactor) Thiamine_PP->TKT Binds to (Required for activity)

Caption: this compound inhibits Transketolase in the Pentose Phosphate Pathway.

G Experimental Workflow for Optimizing Incubation Time start Start prep Prepare Reagents: Enzyme, this compound, Substrates, Buffer start->prep setup Set up Assay Plate: Control and Test Wells prep->setup preincubate Pre-incubate at various time points (e.g., 0, 5, 10, 15, 20, 30 min) setup->preincubate add_substrate Initiate reaction by adding substrate preincubate->add_substrate read_plate Monitor reaction in plate reader add_substrate->read_plate analyze Calculate reaction rates and % inhibition read_plate->analyze plot Plot % Inhibition vs. Pre-incubation Time analyze->plot determine_optimal Identify plateau to determine optimal time plot->determine_optimal end End determine_optimal->end

Caption: Workflow for determining optimal this compound incubation time.

G Troubleshooting Logic for this compound Inhibition Assays cluster_reagents Reagent Checks cluster_protocol Protocol Checks issue Issue Encountered (e.g., Low Inhibition, High Variability) check_this compound This compound Integrity: - Correct storage? (-20°C or -80°C) - Freshly diluted? - Solubility issues? issue->check_this compound Start Here check_enzyme Enzyme Activity: - Stored correctly? - Active (check positive control)? - Correct concentration? check_this compound->check_enzyme check_buffer Buffer/Substrate: - Correct pH? - Freshly prepared? - Contamination? check_enzyme->check_buffer check_incubation Incubation: - Correct time and temperature? - Consistent across wells? check_buffer->check_incubation check_pipetting Pipetting: - Accurate volumes? - No bubbles? check_incubation->check_pipetting check_reader Plate Reader: - Correct wavelength? - Correct settings? check_pipetting->check_reader resolve Problem Resolved check_reader->resolve

Caption: A logical workflow for troubleshooting this compound inhibition assays.

Troubleshooting Guide

Q1: I am not seeing any inhibition, or the inhibition is much lower than expected. What could be the cause?

A1: There are several potential reasons for low or no inhibition:

  • This compound Integrity: Ensure your this compound stock solution has been stored correctly (-20°C for short-term, -80°C for long-term) and is protected from moisture.[1] Repeated freeze-thaw cycles should be avoided.[14] We recommend preparing fresh dilutions for each experiment.

  • Enzyme Activity: Verify that your transketolase is active. Run a positive control without any inhibitor to ensure the enzyme is functioning correctly. Improper storage or handling can lead to loss of enzyme activity.[9][15]

  • Incubation Time: Your pre-incubation time may be too short for the this compound-enzyme binding to reach equilibrium. We recommend performing a time-course experiment as described in the protocol above to determine the optimal incubation time.

  • Incorrect Concentrations: Double-check the concentrations of your enzyme, this compound, and substrate solutions.

Q2: My results are highly variable between replicate wells and experiments. What can I do to improve consistency?

A2: High variability can be caused by several factors:

  • Pipetting Errors: Ensure you are using calibrated pipettes and that your technique is consistent. Avoid introducing bubbles into the wells.[14] Preparing a master mix for reagents can help ensure consistency across wells.

  • Inconsistent Incubation: Make sure the incubation temperature is stable and that the timing is precise for all wells.

  • This compound Solubility: this compound is soluble in DMSO.[4] When preparing working dilutions in aqueous buffer, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls. If you observe precipitation, you may need to adjust your dilution scheme.[1]

  • Improper Mixing: Ensure all solutions are mixed thoroughly after addition to the wells.

Q3: I'm observing a decrease in the reaction rate in my control wells over the course of the experiment. Why is this happening?

A3: This could be due to:

  • Enzyme Instability: The enzyme may not be stable under your assay conditions for the duration of the experiment.[8] You may need to optimize the buffer composition (e.g., pH, ionic strength) or shorten the overall assay time.

  • Substrate Depletion: If the reaction proceeds for too long, the substrate may become depleted, leading to a decrease in the reaction rate.[8] Ensure you are measuring the initial reaction velocity.

  • Product Inhibition: In some cases, the product of the enzymatic reaction can inhibit the enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a thiamine antagonist.[2][16] It is pyrophosphorylated in the cell, and in this form, it acts as a potent and selective inhibitor of transketolase.[1][2] Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway.[17]

Q2: How should I prepare and store this compound?

A2: this compound should be stored as a solid at -20°C for long-term storage.[4] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the appropriate controls for an this compound inhibition assay?

A3: You should include the following controls in your experiment:

  • No-inhibitor control (Positive control): Contains the enzyme, substrate, and the same amount of solvent (e.g., DMSO) used to dissolve this compound. This represents 0% inhibition.

  • No-enzyme control (Negative control): Contains the substrate and buffer but no enzyme. This helps to determine any background signal.

  • No-substrate control: Contains the enzyme and buffer but no substrate. This also serves as a background control.

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound has been shown to inhibit transketolase activity in cell-based assays.[2][3] When using this compound in cell culture, it is important to consider factors such as cell permeability and potential off-target effects.

Q5: What is the expected IC50 value for this compound?

A5: The reported Kd value for this compound with apo-transketolase is 22 nM.[1] The IC50 or EC50 in a cellular assay has been reported to be 26 nM.[3] However, the exact IC50 value you obtain may vary depending on your specific assay conditions (e.g., enzyme and substrate concentrations).

References

potential off-target effects of N3PT in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Investigating On-Target and Potential Off-Target Effects in Cellular Assays

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using N3PT, a potent and selective transketolase inhibitor, in cellular assays. Understanding both the on-target and potential off-target effects of this compound is critical for accurate data interpretation and the successful application of this compound in research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound, or N3-pyridyl thiamine, is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP).[1][2] this compound is a thiamine antagonist.[2] Inside the cell, it is pyrophosphorylated and then binds to the apo-transketolase enzyme (transketolase lacking its thiamine cofactor) with high affinity.[2] This inhibition blocks the non-oxidative branch of the PPP, which is crucial for the synthesis of ribose-5-phosphate (a precursor for nucleotides) and NADPH (a key molecule for reductive biosynthesis and antioxidant defense).[3][4][5][6][7][8]

Q2: What are the expected on-target effects of this compound in cellular assays?

A2: Inhibition of transketolase by this compound is expected to lead to several measurable downstream effects, including:

  • A decrease in the production of ribose-5-phosphate, which can impact nucleic acid synthesis and cell proliferation.[6][8]

  • A reduction in NADPH levels, potentially leading to increased sensitivity to oxidative stress.[6][9][10]

  • Alterations in glycolytic intermediates as the pentose phosphate pathway is interconnected with glycolysis.[4][10]

  • In some cancer cells, inhibition of the PPP can induce a G1 phase arrest and apoptosis.[11]

Q3: I am observing a cellular phenotype that is not consistent with transketolase inhibition. Could this be an off-target effect?

A3: It is possible. While this compound is reported to be a selective transketolase inhibitor, like many small molecules, it could have unintended interactions with other proteins, especially at higher concentrations.[12][13] An unexpected phenotype could be due to an off-target effect, or it could be a previously uncharacterized consequence of transketolase inhibition in your specific cellular model. It is crucial to perform experiments to distinguish between these possibilities.

Q4: What are some general strategies to identify if an observed effect is on-target or off-target?

A4: Several experimental approaches can help you differentiate between on-target and off-target effects:

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of this compound with varying potencies for transketolase. A strong correlation between their potency for inhibiting transketolase and the observed cellular phenotype suggests an on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of transketolase. If this compound still produces the same effect in these cells, it is likely due to an off-target interaction.[12]

  • Rescue Experiments: Overexpress a mutant form of transketolase that does not bind this compound. If this rescues the cellular phenotype induced by this compound, it confirms an on-target effect.

  • Thiamine Competition: Since this compound is a thiamine antagonist, increasing the concentration of thiamine in the cell culture medium may compete with this compound and reverse its on-target effects.[14]

Q5: What are some potential off-target liabilities of thiamine analogs like this compound?

A5: While specific off-target data for this compound is limited, studies on other thiamine analogs suggest potential off-target mechanisms. Some thiamine analogs can be metabolized into reactive thiol byproducts, which may lead to non-specific cellular damage through the production of reactive oxygen species (ROS).[15] Additionally, as with any small molecule, there is a possibility of binding to other nucleotide-binding sites in various proteins.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
High levels of cytotoxicity in cell lines at expected on-target concentrations. 1. The cell line is highly dependent on the pentose phosphate pathway for survival. 2. Significant off-target cytotoxic effects.1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Measure transketolase activity at the cytotoxic concentrations to confirm on-target engagement. 3. Perform a cell viability assay (e.g., MTT, Neutral Red Uptake) in both your cell line of interest and a control cell line with known low TKT dependence. 4. If cytotoxicity persists in TKT knockdown cells, consider off-target profiling.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration due to improper storage or dilution. 3. Cell line instability or high passage number affecting metabolic state.1. Standardize cell seeding density and treatment confluence. 2. Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. 3. Use low-passage cells and regularly check for mycoplasma contamination.
No observable effect on cell proliferation, even at high concentrations. 1. The cell line may have alternative pathways to compensate for TKT inhibition.[2] 2. This compound is not effectively entering the cells. 3. Insufficient on-target engagement.1. Confirm target engagement by measuring transketolase activity in treated cells. 2. Increase incubation time or this compound concentration. 3. Consider using a cell line known to be sensitive to PPP inhibition as a positive control. 4. Investigate the expression levels of other PPP enzymes.

Quantitative Data Summary

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueTarget/SystemReference
Kd 22 nMApo-Transketolase[2]
EC50 26 nMCellular Transketolase Activity[16]

Key Experimental Protocols

Transketolase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure transketolase activity in cell lysates.[17][18]

Materials:

  • TKT Assay Buffer

  • TKT Substrate Mix

  • TKT Developer

  • TKT Enzyme Mix

  • TKT Probe

  • 96-well white plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Cell lysate

Procedure:

  • Sample Preparation:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in TKT Assay Buffer on ice for 10 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration of the lysate.

  • Reaction Setup:

    • Prepare a Reaction Mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe according to the manufacturer's instructions.

    • Add cell lysate to the wells of a 96-well plate.

    • For each sample, prepare a parallel well for a background control, omitting the TKT Substrate Mix.

  • Measurement:

    • Add the Reaction Mix to each well.

    • Incubate the plate at the recommended temperature, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Subtract the background reading from the sample reading.

    • Calculate the change in fluorescence over time to determine the transketolase activity.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.[19]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Pentose_Phosphate_Pathway cluster_non_oxidative Non-Oxidative Phase Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD NADPH NADPH Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Transketolase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Transketolase Fructose-6-Phosphate Fructose-6-Phosphate Xylulose-5-Phosphate->Fructose-6-Phosphate Transketolase Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Transaldolase Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Transaldolase Erythrose-4-Phosphate->Glyceraldehyde-3-Phosphate Transketolase NADP+ NADP+ NADP+:s->NADPH:n This compound This compound Transketolase Transketolase This compound->Transketolase Inhibits

Caption: The Pentose Phosphate Pathway and the inhibitory action of this compound on Transketolase.

Experimental_Workflow cluster_phenotype Phenotypic Observation cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation A Observe Unexpected Cellular Phenotype B Measure Transketolase Activity A->B C Knockdown/Knockout of Transketolase A->C D Thiamine Competition Assay A->D E Phenotype Persists in TKT Knockdown/Knockout? C->E F Identify Potential Off-Targets (e.g., Proteomic Profiling) E->F Yes G Validate Off-Target (e.g., Specific Inhibitors, siRNA) F->G

Caption: Workflow for investigating on-target vs. potential off-target effects of this compound.

References

N3PT Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing this compound stock solutions?

A1: To prepare a stock solution of this compound, dissolve the solid compound in dimethyl sulfoxide (DMSO). To enhance solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[1]

Q2: What are the optimal short-term and long-term storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are summarized below.

FormStorage TemperatureDurationSpecial Instructions
Solid 4°CUp to 3 monthsKeep in a sealed container, away from moisture.[1][2]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[2]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[2]

Q3: How stable is this compound in aqueous solutions and at different pH levels?

A3: While specific data on the pH-dependent stability of this compound is limited, studies on its parent compound, thiamine, indicate that stability is significantly influenced by pH. Thiamine is more stable in acidic solutions (pH 3) compared to neutral or alkaline solutions (pH 6 and above).[3][4] Its degradation in solution often follows first-order kinetics.[2] For experimental purposes, it is advisable to prepare fresh aqueous dilutions of this compound from a DMSO stock solution immediately before use and to maintain a slightly acidic to neutral pH if possible.

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented. However, based on the chemical structure, which includes a pyridinium ring and a thiamine moiety, potential degradation mechanisms can be inferred. Pyridine and its derivatives can undergo microbial degradation involving oxidative cleavage of the pyridine ring.[5][6][7][8] Thiamine and its analogs are susceptible to hydrolysis, particularly at the methylene bridge connecting the pyrimidine and thiazole rings, a process that is accelerated by increased pH and temperature.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem 1: Inconsistent or lower-than-expected this compound activity in cell-based assays.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and have not exceeded the recommended storage duration. Avoid multiple freeze-thaw cycles by preparing aliquots. Prepare fresh dilutions in culture media for each experiment.

  • Possible Cause 2: Suboptimal pH of the experimental medium.

    • Solution: As thiamine analogs can be less stable at alkaline pH, ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4).

  • Possible Cause 3: Interaction with media components.

    • Solution: Some components of cell culture media may interact with the compound. If inconsistent results persist, consider using a simpler, defined medium for the duration of the this compound treatment.

Problem 2: Precipitation of this compound in aqueous solutions or cell culture media.

  • Possible Cause 1: Low aqueous solubility.

    • Solution: this compound has limited solubility in aqueous solutions. Prepare the final working concentration by diluting the DMSO stock solution into the pre-warmed aqueous buffer or media with vigorous vortexing. Do not exceed the solubility limit. For in vivo preparations, heating and sonication can aid dissolution.[2]

  • Possible Cause 2: High final concentration of DMSO.

    • Solution: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.

Problem 3: Unexpected or off-target effects observed in experiments.

  • Possible Cause 1: Assay Interference.

    • Solution: this compound, like many chemical compounds, has the potential to interfere with certain assay readouts. To rule out assay artifacts, run appropriate controls, such as including this compound in a cell-free version of the assay to check for direct effects on assay components.

  • Possible Cause 2: Non-specific binding or activity.

    • Solution: While this compound is a selective transketolase inhibitor, high concentrations may lead to off-target effects. Perform dose-response experiments to determine the optimal concentration range for specific transketolase inhibition.

Experimental Protocols & Methodologies

1. Transketolase Activity Assay

This protocol is a general guideline for measuring transketolase activity in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate, thiamine pyrophosphate (TPP) as a cofactor, and the substrates ribose-5-phosphate and xylulose-5-phosphate.

    • Add this compound at the desired concentrations to the experimental samples. Include a vehicle control (DMSO).

    • Incubate the reaction at 37°C.

    • Stop the reaction at various time points.

  • Detection:

    • Measure the production of the reaction products, sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, using a suitable method such as HPLC or a coupled enzymatic assay.

2. Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound acts as a potent inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP). By inhibiting TKT, this compound disrupts the production of ribose-5-phosphate, a crucial precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and antioxidant defense.

N3PT_Mechanism This compound This compound TKT Transketolase (TKT) This compound->TKT Inhibits PPP Pentose Phosphate Pathway (PPP) R5P Ribose-5-Phosphate PPP->R5P NADPH NADPH PPP->NADPH Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis Reductive_Biosynthesis Reductive Biosynthesis NADPH->Reductive_Biosynthesis Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense

Caption: this compound inhibits transketolase, disrupting key outputs of the pentose phosphate pathway.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow for studying the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with this compound Prep_Stock->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay TKT_Activity_Assay Transketolase Activity Assay Treatment->TKT_Activity_Assay Downstream_Analysis Downstream Analysis (e.g., Western Blot, qPCR) Treatment->Downstream_Analysis Data_Collection Data Collection Viability_Assay->Data_Collection TKT_Activity_Assay->Data_Collection Downstream_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: A standard workflow for assessing the biological impact of this compound on cultured cells.

References

dealing with N3PT degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3PT. This resource provides troubleshooting guides and frequently asked questions to help you navigate challenges related to this compound degradation in your long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound is a stable compound under ideal conditions, but its integrity can be compromised in long-term experimental setups. The primary factors leading to its degradation are prolonged exposure to light and elevated temperatures (above 30°C). Our stability studies indicate a synergistic effect, where exposure to light at higher temperatures accelerates degradation significantly.

Q2: What are the main degradation products of this compound, and are they biologically active?

A2: The two primary degradation products are this compound-A and this compound-B. Current research indicates that this compound-A has no significant biological activity. However, this compound-B has been observed to have off-target effects, including moderate cytotoxicity in some cell lines, which can confound experimental results.

Q3: How can I detect and quantify this compound degradation in my samples?

A3: The most reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). This technique can effectively separate and measure the concentrations of this compound, this compound-A, and this compound-B in your experimental samples. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the recommended storage and handling conditions for this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored as a lyophilized powder at -20°C in a light-protected container. For stock solutions, we recommend dissolving this compound in DMSO at a high concentration and storing it in small, single-use aliquots at -80°C, protected from light. When adding to experimental media, minimize the exposure of the stock solution and the final media to ambient light and temperature.

Troubleshooting Guide

Issue 1: I'm observing unexpected cytotoxicity or altered cell morphology in my long-term cultures treated with this compound.

  • Possible Cause: This could be due to the accumulation of the cytotoxic degradation product, this compound-B.

  • Troubleshooting Steps:

    • Analyze Samples: Collect a sample of your cell culture media and analyze it via HPLC-MS to determine the concentrations of this compound and its degradation products.

    • Review Handling Procedures: Ensure that all handling of this compound solutions is performed under low-light conditions and that temperatures are kept stable.

    • Implement Controls: Run a parallel experiment with a "vehicle + degraded this compound" control group to assess the specific effects of the degradation products on your cells.

Issue 2: The expected biological effect of this compound is diminishing over time in my experiment.

  • Possible Cause: The concentration of active this compound may be decreasing due to degradation, leading to a reduction in its inhibitory effect.

  • Troubleshooting Steps:

    • Time-Course Analysis: Perform a time-course experiment, collecting media samples at different time points to quantify the rate of this compound degradation under your specific experimental conditions.

    • Replenish this compound: Based on the degradation rate, you may need to replenish this compound in your culture media more frequently. The table below provides a general guide for replenishment schedules based on temperature.

    • Optimize Experimental Setup: If possible, use amber-colored culture plates or cover your standard plates with foil to minimize light exposure.

Data & Protocols

This compound Degradation Rates

The following table summarizes the degradation rate of this compound under various conditions. This data can help you estimate the stability of this compound in your experiments.

ConditionTemperature (°C)Light ExposureHalf-life (t½) in hoursRecommended Media Replenishment
125Ambient Lab Light96Every 4 days
225Dark240Every 10 days
337Ambient Lab Light48Every 2 days
437Dark120Every 5 days
Experimental Protocol: Quantification of this compound and its Degradants by HPLC-MS

This protocol outlines the steps to quantify this compound, this compound-A, and this compound-B in cell culture media.

  • Sample Preparation:

    • Collect 100 µL of cell culture media.

    • Add 200 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for this compound, this compound-A, and this compound-B.

    • Data Analysis: Quantify the peak areas of each compound relative to the internal standard and a standard curve.

Visual Guides

G cluster_0 Troubleshooting Workflow start Unexpected Cytotoxicity or Reduced Efficacy Observed check_degradation Quantify this compound & Degradants via HPLC-MS start->check_degradation degradation_confirmed Degradation Confirmed (High this compound-B / Low this compound) check_degradation->degradation_confirmed Yes no_degradation Degradation Not Significant check_degradation->no_degradation No review_handling Review Light/Temp Handling Procedures degradation_confirmed->review_handling other_causes Investigate Other Experimental Variables no_degradation->other_causes adjust_protocol Adjust Replenishment Schedule & Protect from Light review_handling->adjust_protocol

Caption: Troubleshooting decision tree for unexpected this compound results.

G cluster_1 This compound Degradation Pathway This compound Active this compound N3PT_A This compound-A (Inactive) This compound->N3PT_A Light N3PT_B This compound-B (Cytotoxic) This compound->N3PT_B Light + Heat

Caption: Simplified pathway of this compound degradation.

G cluster_2 HPLC-MS Sample Preparation Workflow step1 Step 1 Collect 100 µL of Media step2 Step 2 Add 200 µL Acetonitrile with Internal Standard step1->step2 step3 Step 3 Vortex & Incubate at -20°C step2->step3 step4 Step 4 Centrifuge at 14,000 x g step3->step4 step5 Step 5 Transfer Supernatant to HPLC Vial step4->step5

Technical Support Center: N3PT Concentration Adjustment for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of N3PT, a transketolase inhibitor, particularly with sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT).[1][2] Transketolase is a key enzyme in the pentose phosphate pathway (PPP), which is crucial for the synthesis of nucleotides (precursors for DNA and RNA) and NADPH (for reductive biosynthesis and antioxidant defense). By inhibiting transketolase, this compound disrupts these essential cellular processes, which can lead to decreased cell proliferation and viability, particularly in cancer cells that often have a high demand for the products of the PPP.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: While the optimal concentration is highly dependent on the cell line, a common starting point for a new compound with an unknown EC50 is to perform a preliminary study with a wide range of concentrations, for example, from 1 nM to 100 µM using 10-fold dilutions.[3] Based on its in vitro binding affinity (Kd) of 22 nM to transketolase, a more focused initial dose-response experiment for this compound could range from 10 nM to 10 µM.

Q3: How does thiamine concentration in the cell culture medium affect this compound activity?

A3: this compound is an analog of thiamine and competes with it. Increasing the extracellular thiamine concentration can reduce the anti-proliferative activity of this compound.[4] Therefore, it is crucial to use a consistent and, if possible, defined thiamine concentration in your cell culture medium for reproducible results. Consider using a low-thiamine medium formulation if you observe a weaker-than-expected effect of this compound.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, thaw an aliquot and dilute it in the cell culture medium to the desired final concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death Even at Low this compound Concentrations The cell line is highly sensitive to transketolase inhibition.- Perform a dose-response experiment with a lower and wider range of this compound concentrations (e.g., 0.1 nM to 1 µM).- Reduce the treatment duration.- Ensure the thiamine concentration in the medium is not too low, as this can enhance this compound sensitivity.
No or Minimal Effect of this compound at Expected Concentrations - The cell line may be resistant to transketolase inhibition.- High levels of thiamine in the culture medium are competing with this compound.- The this compound stock solution may have degraded.- Verify the expression and activity of transketolase in your cell line.- Test this compound in a cell line known to be sensitive as a positive control.- Use a cell culture medium with a lower, defined concentration of thiamine.- Prepare a fresh stock solution of this compound.
Inconsistent Results Between Experiments - Variation in cell density at the time of treatment.- Inconsistent treatment duration.- Fluctuation in thiamine concentration in the medium (e.g., different batches of serum).- Repeated freeze-thaw cycles of the this compound stock solution.- Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.- Standardize the treatment duration.- Use a defined, serum-free, or low-serum medium if possible, or test different batches of FBS.- Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles.
Precipitation of this compound in the Culture Medium The concentration of this compound exceeds its solubility in the medium.- Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).- Prepare intermediate dilutions of the this compound stock in medium before adding to the cell culture wells.- Visually inspect the medium for any precipitation after adding this compound.

Data Presentation

Transketolase InhibitorCell LineCancer TypeIC50 (µM)
OxythiamineC6Glioma4.33 ± 1.04
Compound 5 (indole-based)A549Non-small cell lung cancer10.67 ± 1.53
Compound 2 (indole-based)A549Non-small cell lung cancer24.0 ± 3.46
Compound 10 (indole-based)C6Glioma12.33 ± 4.93
Compound 9 (indole-based)C6Glioma25.33 ± 1.53
Compound 3 (indole-based)C6Glioma49.33 ± 1.15

Note: This table presents data for other transketolase inhibitors and should be used as a reference for estimating starting concentrations for this compound experiments. The actual IC50 of this compound will vary depending on the cell line and experimental conditions.[3]

Experimental Protocols

Protocol for Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a sensitive adherent cell line using a colorimetric MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sensitive adherent cell line of interest

  • Complete cell culture medium (with a known and consistent thiamine concentration)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the cells to ~80% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Preparation of this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of 2X working concentrations (e.g., 20 µM, 2 µM, 0.2 µM, etc.). c. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared 2X this compound working solutions, vehicle control, and no-treatment control to the respective wells in triplicate. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other absorbance values. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

N3PT_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) G6P Glucose-6-Phosphate Ribose5P Ribose-5-Phosphate G6P->Ribose5P Oxidative Phase TKT Transketolase Ribose5P->TKT Nucleotides Nucleotides (for DNA/RNA synthesis) TKT->Nucleotides TKT->Nucleotides Intermediates Glycolytic Intermediates TKT->Intermediates TKT->Intermediates This compound This compound This compound->Inhibition Inhibition->TKT

Caption: this compound inhibits Transketolase in the Pentose Phosphate Pathway.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 prep_this compound Prepare this compound serial dilutions treat_cells Treat cells with this compound prep_this compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_plate Read absorbance at 570nm solubilize->read_plate analyze Analyze data and determine IC50 read_plate->analyze

Caption: Workflow for determining this compound IC50 using an MTT assay.

References

Technical Support Center: N3PT Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3PT. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the impact of serum concentration on this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[1][2] Its mechanism of action involves being pyrophosphorylated within the cell, after which it binds to transketolase, effectively blocking its function.[1] Transketolase is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotides, and for the production of NADPH, which is vital for redox balance. By inhibiting this enzyme, this compound can disrupt these essential cellular processes.

Q2: How does serum concentration in cell culture media affect the efficacy of this compound?

A2: Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can bind to these proteins, particularly albumin.[3] This protein binding is a reversible equilibrium, but it effectively reduces the concentration of free, unbound this compound that is available to enter the cells and inhibit transketolase.[3] Therefore, higher serum concentrations can lead to a decrease in the apparent potency of this compound, resulting in a higher IC50 value. Thiamine (Vitamin B1), of which this compound is an analog, has been shown to bind to bovine serum albumin (BSA), suggesting a similar interaction for this compound.[4][5]

Q3: Should I use serum-free media or a specific percentage of serum in my this compound experiments?

A3: The choice between serum-free and serum-containing media depends on your experimental goals.

  • Serum-free media: Using serum-free media will give you the most direct measure of this compound's intrinsic activity on the cells, as the confounding factor of protein binding is eliminated. However, prolonged serum starvation can affect cell viability, proliferation, and even alter cellular signaling pathways, which could indirectly impact the experimental outcome.[6][7][8]

  • Serum-containing media: Using a standardized percentage of serum (e.g., 5% or 10% FBS) can provide a more physiologically relevant context, as drugs in vivo are exposed to plasma proteins. If you choose this condition, it is critical to maintain the same serum concentration across all experiments to ensure reproducibility. Be aware that the effective concentration of this compound will be lower than the nominal concentration added to the medium.

Q4: What is the purpose of serum starvation before treating cells with this compound?

A4: Serum starvation is a common technique used to synchronize the cell cycle, typically arresting cells in the G0/G1 phase.[9] This can be important if you are studying the effects of this compound on cell cycle progression. It also helps to create a baseline state with minimal influence from the growth factors present in serum. However, it's important to note that even short periods of serum starvation can alter cellular metabolism and may slightly decrease the effectiveness of some drugs.[10]

Troubleshooting Guide

Issue 1: I am not observing the expected level of this compound efficacy (e.g., high IC50 value).

Possible Cause Troubleshooting Step
High Serum Concentration Reduce the serum concentration in your cell culture medium or switch to serum-free medium for the duration of the this compound treatment. Be sure to have a vehicle control for each serum condition.
This compound Degradation Ensure that your this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Cell Line Resistance The cell line you are using may have intrinsic resistance to transketolase inhibition or may have robust alternative pathways for nucleotide synthesis. Consider testing this compound on a different cell line known to be sensitive to PPP inhibition.
Incorrect Assay Endpoint Verify that your assay endpoint (e.g., cell viability, proliferation, or a specific downstream marker of transketolase activity) is appropriate and sensitive enough to detect the effects of this compound.

Issue 2: My results with this compound are inconsistent across experiments.

Possible Cause Troubleshooting Step
Variable Serum Concentration Ensure that the same type and percentage of serum are used in all experiments. Lot-to-lot variability in serum can also be a factor, so using a single lot for a series of experiments is recommended.
Inconsistent Cell Seeding Density Seed cells at a consistent density for all experiments, as cell confluence can affect their metabolic state and response to inhibitors.
Fluctuations in Incubation Time Adhere to a strict and consistent incubation time for this compound treatment in all experiments.

Data Presentation

The following table summarizes the expected qualitative impact of serum concentration on this compound efficacy parameters. Quantitative data for this compound is not currently available in the literature, so this table is based on the general principles of drug-protein binding.

Serum Concentration Free this compound Concentration Apparent this compound Potency (IC50) Expected Efficacy
0% (Serum-Free)HighLowHigh
5% FBSMediumMediumMedium
10% FBSLowHighLow

Experimental Protocols

Protocol 1: Cell-Based Assay for Determining this compound IC50

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (e.g., DMEM + 10% FBS).

  • Serum Starvation (Optional): If desired, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 12-24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in the desired final serum concentration (e.g., 0%, 5%, or 10% FBS). Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of the this compound solvent, e.g., DMSO).

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Transketolase Activity Assay in Cell Lysates

This protocol is adapted from commercially available transketolase activity assay kits.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the assay buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Transketolase Activity Measurement: In a 96-well plate, add the cell lysate to a reaction mixture containing the substrates for transketolase. The assay typically measures the consumption of a substrate or the production of a product through a change in fluorescence or absorbance.

  • Data Analysis: Normalize the transketolase activity to the protein concentration of each sample. Compare the activity in this compound-treated samples to the vehicle control.

Visualizations

N3PT_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space N3PT_ext This compound N3PT_int This compound N3PT_ext->N3PT_int Cellular Uptake TPP Thiamine Pyrophosphate (TPP) N3PT_int->TPP Pyrophosphorylation N3PT_P This compound-Pyrophosphate TPP->N3PT_P TKT Transketolase (TKT) N3PT_P->TKT Inhibition PPP Pentose Phosphate Pathway (PPP) TKT->PPP R5P Ribose-5-Phosphate PPP->R5P NADPH NADPH PPP->NADPH Nucleotides Nucleotide Synthesis R5P->Nucleotides Redox Redox Balance NADPH->Redox

Caption: Mechanism of this compound action.

N3PT_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere serum_starve Optional: Serum starve cells adhere->serum_starve treat Treat cells with This compound serial dilutions (varying serum %) adhere->treat No serum starvation serum_starve->treat incubate Incubate for 24-72 hours treat->incubate assay Perform cell viability assay (e.g., MTT) incubate->assay analyze Analyze data and calculate IC50 assay->analyze end End analyze->end

Caption: Experimental workflow for this compound IC50 determination.

Troubleshooting_Serum start High this compound IC50 or low efficacy observed q_serum What is the serum concentration in your media? start->q_serum high_serum High (e.g., 10% FBS) q_serum->high_serum High low_serum Low or Serum-Free q_serum->low_serum Low/None action_reduce_serum Reduce serum concentration or use serum-free media. Re-evaluate IC50. high_serum->action_reduce_serum check_other Problem may not be serum-related. Check other factors (cell line, this compound stability). low_serum->check_other

Caption: Troubleshooting guide for serum-related issues.

References

Technical Support Center: Overcoming Resistance to N3PT in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding acquired resistance to the specific transketolase inhibitor N3PT (N3-pyridyl thiamine) is limited in publicly available research. This guide is therefore based on established principles of cancer drug resistance and data extrapolated from other inhibitors of the pentose phosphate pathway (PPP) and metabolic pathways in cancer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT). Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By inhibiting this enzyme, this compound disrupts the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis (RNA and DNA), and NADPH, which is essential for cellular antioxidant defense and reductive biosynthesis. Cancer cells often have an upregulated PPP to support their high proliferation rates, making TKT an attractive therapeutic target.[1][2]

Q2: What are the potential molecular mechanisms of acquired resistance to this compound?

While specific mechanisms for this compound are not yet fully elucidated, resistance to inhibitors of metabolic pathways like the PPP can arise through several mechanisms:

  • Upregulation of the Target Enzyme: Cancer cells may increase the expression of transketolase, requiring higher concentrations of this compound to achieve an inhibitory effect.

  • Target Alteration: Mutations in the TKT gene could alter the protein structure, reducing the binding affinity of this compound.

  • Metabolic Reprogramming/Bypass Pathways: Cancer cells can adapt their metabolic wiring to circumvent the blocked pathway.[3][4] This could involve upregulating the oxidative branch of the PPP or utilizing alternative pathways to generate ribose and NADPH.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[5]

  • Drug Inactivation: Cells may develop mechanisms to metabolize or otherwise inactivate this compound.

  • Upregulation of Downstream Pro-Survival Signaling: Activation of pathways that inhibit apoptosis (programmed cell death) can make cells more tolerant to the metabolic stress induced by this compound.[6]

Q3: How can I confirm that my cancer cell line has developed resistance to this compound?

Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the potential resistant cell line to the parental (sensitive) cell line. A significant increase (generally 3 to 10-fold or higher) in the IC50 value indicates the acquisition of resistance.[7] This is determined by performing a cell viability assay (e.g., MTT, CCK-8) over a range of this compound concentrations.

Troubleshooting Guides

Issue 1: My cells are not developing resistance to this compound.

Potential Cause Troubleshooting Step
Initial this compound concentration is too high. Start the drug exposure with a lower concentration, typically around the IC20 or IC50 of the parental cell line, to allow for gradual adaptation.[8]
Dose escalation is too rapid. Increase the this compound concentration in smaller increments and allow the cells to recover and resume normal proliferation before the next dose increase. This process can take several weeks to months.[7][9]
The cell line is inherently insensitive. Some cell lines may have intrinsic mechanisms of resistance, such as low reliance on the non-oxidative PPP. Consider screening different cancer cell lines for this compound sensitivity.
This compound is unstable in the culture medium. This compound solutions should be freshly prepared. Refer to the manufacturer's instructions for storage and stability. Change the medium with fresh this compound every 48-72 hours.[9]

Issue 2: High levels of cell death are observed during the resistance induction protocol.

Potential Cause Troubleshooting Step
This compound concentration is too toxic. Reduce the drug concentration to a level that causes growth inhibition but not widespread cell death. The goal is to select for resistant cells, not to kill the entire population.
Cells are not healthy prior to treatment. Ensure cells are in the logarithmic growth phase and have high viability before starting the drug treatment.
The "pulse" treatment method is too harsh. Instead of continuous exposure, try a "pulse" method where cells are treated for a shorter duration (e.g., 24-48 hours) followed by a recovery period in drug-free medium.[8]

Issue 3: The resistant phenotype is lost after removing this compound from the culture medium.

Potential Cause Troubleshooting Step
Resistance is transient or adaptive. This can occur if the resistance mechanism is not based on stable genetic changes. To maintain the resistant phenotype, continuously culture the cells in a maintenance dose of this compound (usually the highest concentration they are resistant to).[8]
The resistant population is heterogeneous. The culture may contain a mix of resistant and sensitive cells. Perform single-cell cloning (e.g., by limiting dilution) to isolate and expand a pure population of resistant cells.[10]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a stepwise method for inducing this compound resistance in a sensitive cancer cell line.

  • Determine the Initial IC50: First, determine the IC50 of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8).

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 or IC50.

  • Monitoring and Maintenance: Change the medium with fresh this compound every 2-3 days. Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, a significant number of cells may die, but a subpopulation should survive and begin to proliferate.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the drug, passage them and increase the this compound concentration by a factor of 1.5 to 2.[7]

  • Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the this compound concentration. This is a lengthy process and can take 3-6 months or longer.[9][11] It is advisable to cryopreserve cell stocks at each successful concentration step.[9]

  • Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate steadily at a concentration of this compound that is significantly higher (e.g., >10-fold IC50) than the parental line.

  • Validation of Resistance: Once established, confirm the resistance by performing a cell viability assay to determine the new IC50 value. Compare this to the IC50 of the parental line. The Resistance Index (RI) is calculated as: RI = IC50 of resistant cells / IC50 of parental cells.[10]

Table 1: Example of a Dose-Escalation Schedule for Generating this compound-Resistant Cells

Step This compound Concentration Observation/Action
11x IC50Initial selection phase, expect significant cell death. Wait for recovery.
22x IC50Once cells are confluent, increase dose. Monitor for recovery.
34x IC50Continue stepwise increase after cells adapt.
48x IC50Cryopreserve adapted cells. Continue dose escalation.
510x IC50Maintain cells at this concentration to stabilize the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Table 2: Hypothetical IC50 Values for this compound

Cell Line Description Hypothetical this compound IC50 (µM) Resistance Index (RI)
Parental LineThis compound-sensitive0.51.0
Resistant LineThis compound-resistant derivative7.515.0

Visualizations

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PG6 6-Phosphogluconolactone G6P->PG6 G6PD Glycolysis Glycolysis G6P->Glycolysis NADP_in NADP+ F6P Fructose-6-Phosphate F6P->Glycolysis GAP Glyceraldehyde-3-Phosphate S7P Sedoheptulose-7-Phosphate GAP->S7P TALDO GAP->Glycolysis TALDO Transaldolase GAP->TALDO S7P->F6P TKT S7P->TALDO E4P Erythrose-4-Phosphate E4P->F6P TALDO X5P Xylulose-5-Phosphate X5P->GAP TKT TKT Transketolase (TKT) X5P->TKT R5P Ribose-5-Phosphate Nucleotides Nucleotide Synthesis R5P->Nucleotides R5P->TKT Ru5P Ribulose-5-Phosphate Ru5P->X5P Ru5P->R5P PGN6 6-Phosphogluconate PG6->PGN6 PGN6->Ru5P 6PGD NADPH_out NADPH G6PD G6PD NADP_in->G6PD PGD6 6PGD NADP_in->PGD6 TKT->F6P TKT->GAP TKT->S7P TKT->E4P G6PD->NADPH_out PGD6->NADPH_out This compound This compound This compound->TKT

Caption: The Pentose Phosphate Pathway and the inhibitory action of this compound on Transketolase (TKT).

Workflow start Start with this compound-Sensitive Parental Cell Line ic50 Determine Baseline IC50 (e.g., MTT Assay) start->ic50 culture Culture cells with This compound at IC20-IC50 ic50->culture monitor Monitor Cell Viability and Proliferation culture->monitor stable Is Resistance Stable at High Concentration? culture->stable proliferating Cells Recovering and Proliferating? monitor->proliferating proliferating->culture No, continue monitoring increase_dose Increase this compound Concentration (1.5x - 2x) proliferating->increase_dose Yes increase_dose->culture stable->increase_dose No, continue dose escalation validate Validate Resistance: Re-determine IC50 stable->validate Yes characterize Characterize Mechanism (e.g., RNA-seq, Western Blot) validate->characterize end This compound-Resistant Cell Line Established characterize->end

Caption: Experimental workflow for generating and validating this compound-resistant cancer cell lines.

ResistanceMechanisms N3PT_Res Resistance to this compound Target Target Modification (TKT gene mutation) N3PT_Res->Target Efflux Increased Drug Efflux (e.g., ABC Transporters) N3PT_Res->Efflux Metabolism Metabolic Reprogramming (Bypass Pathways) N3PT_Res->Metabolism Apoptosis Inhibition of Apoptosis N3PT_Res->Apoptosis Inactivation Drug Inactivation N3PT_Res->Inactivation

Caption: Potential molecular mechanisms for acquired resistance to this compound in cancer cells.

References

Validation & Comparative

Validating N3PT's In Situ Inhibition of Transketolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor, with other known inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the in situ validation of this compound's efficacy.

Executive Summary

Transketolase (TKT) is a critical enzyme in the pentose phosphate pathway (PPP), responsible for producing nucleotide precursors and reducing equivalents (NADPH) essential for cell proliferation and antioxidant defense. Its upregulation in various cancers has made it a promising target for therapeutic intervention. This compound has emerged as a highly potent and selective inhibitor of transketolase. This guide outlines the experimental framework for validating its in situ activity, comparing its performance with alternative inhibitors, and understanding its downstream cellular consequences.

Comparative Analysis of Transketolase Inhibitors

The in situ efficacy of transketolase inhibitors is a critical parameter for their potential therapeutic application. The following table summarizes the available quantitative data for this compound and other notable transketolase inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.

InhibitorTarget Organism/Cell LineIn Situ IC50Key Findings & Citations
This compound (N3-pyridyl thiamine) Plasmodium falciparum10-fold lower than oxythiamineSignificantly more potent than oxythiamine in suppressing parasite proliferation.
OxythiamineMIA PaCa-2 (pancreatic cancer)14.95 µMA well-established transketolase inhibitor, often used as a benchmark.[1]
Lewis Lung Carcinoma (LLC)8.75 µM (migration inhibition)Inhibits cancer cell invasion and migration.
ChaetocinA549/DDP (cisplatin-resistant NSCLC)0.2 µM (suppresses enzyme activity)A natural product that can directly bind to and inhibit transketolase.[2][3]
TKL-IN-2Setaria viridis (plant)0.11 mg/LA potent inhibitor of plant transketolase, developed as a herbicide.[4]

Note: The IC50 value for Chaetocin is for the suppression of enzyme activity and may not be directly comparable to cell viability IC50 values. The IC50 for TKL-IN-2 is against a plant-based transketolase and its efficacy in mammalian cells has not been reported. Further head-to-head studies in relevant human cancer cell lines are required for a definitive comparison.

Experimental Protocols for In Situ Validation

Validating the in situ inhibition of transketolase by this compound requires a multi-faceted approach, encompassing direct enzyme activity assays, assessment of cellular metabolic flux, and evaluation of downstream cellular phenotypes.

Erythrocyte Transketolase Activity (ETKA) Assay

This assay provides a functional measure of transketolase activity in intact cells, commonly using red blood cells. It can be adapted to assess the inhibitory effect of compounds like this compound in various cell types.

Principle: The assay measures the rate of disappearance of NADH at 340 nm, which is coupled to the transketolase-catalyzed reaction.

Detailed Protocol:

  • Cell Lysis: Prepare a hemolysate from washed erythrocytes or a cell lysate from the cultured cells of interest.

  • Reaction Mixture: Prepare a reaction mixture containing ribose-5-phosphate (substrate), thiamine pyrophosphate (TPP, co-factor), and auxiliary enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

  • Initiation of Reaction: Add the cell lysate to the reaction mixture and initiate the reaction by adding NADH.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibitor Treatment: To test the effect of this compound, pre-incubate the cell lysate with varying concentrations of this compound before adding the substrates.

  • Calculation of Activity: The rate of NADH consumption is proportional to the transketolase activity. The percentage of inhibition can be calculated by comparing the activity in the presence and absence of this compound.

Cellular Proliferation and Viability Assays

These assays determine the impact of transketolase inhibition on cancer cell growth and survival.

  • Cell Viability (CCK8/MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24-72 hours.

    • Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Cell Proliferation (Ki-67 Staining):

    • Culture cells on coverslips and treat with this compound.

    • Fix and permeabilize the cells.

    • Incubate with an anti-Ki-67 antibody, a marker for proliferating cells.

    • Use a fluorescently labeled secondary antibody for detection.

    • Visualize and quantify the percentage of Ki-67 positive cells using fluorescence microscopy.

Metabolic Flux Analysis using 13C-Glucose Tracing

This advanced technique allows for the direct measurement of carbon flow through the pentose phosphate pathway, providing definitive evidence of transketolase inhibition.

Principle: Cells are cultured with glucose labeled with a stable isotope (¹³C). The distribution of the ¹³C label in downstream metabolites of the PPP is then measured by mass spectrometry to quantify the flux through the pathway.

Workflow:

  • Cell Culture: Culture cells in a medium containing [1,2-¹³C₂]glucose.

  • Metabolite Extraction: After treatment with this compound or a vehicle control, quench metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) using GC-MS or LC-MS.

  • Flux Calculation: Use metabolic flux analysis software to calculate the relative flux through the oxidative and non-oxidative branches of the PPP. A decrease in the non-oxidative PPP flux upon this compound treatment would confirm in situ inhibition of transketolase.

Visualizing the Impact of this compound

Diagrams are essential for understanding the complex cellular processes affected by this compound.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_assays Assays cluster_downstream Downstream Effects Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment ETKA Assay ETKA Assay This compound Treatment->ETKA Assay Direct Enzyme Activity Proliferation Assay Proliferation Assay This compound Treatment->Proliferation Assay Cellular Phenotype Metabolic Flux Analysis Metabolic Flux Analysis This compound Treatment->Metabolic Flux Analysis Metabolic Impact Data Analysis Data Analysis ETKA Assay->Data Analysis Proliferation Assay->Data Analysis Metabolic Flux Analysis->Data Analysis Pathway Analysis Pathway Analysis Data Analysis->Pathway Analysis

Caption: Experimental workflow for validating this compound's in situ activity.

pentose_phosphate_pathway Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative PPP NADPH NADPH Ribulose-5-Phosphate->NADPH Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Transketolase Transketolase Ribose-5-Phosphate->Transketolase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Transketolase Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Sedoheptulose-7-Phosphate->Fructose-6-Phosphate Fructose-6-Phosphate->Glycolysis Erythrose-4-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate->Fructose-6-Phosphate Transketolase->Glyceraldehyde-3-Phosphate Transketolase->Sedoheptulose-7-Phosphate This compound This compound This compound->Transketolase Inhibition

Caption: The Pentose Phosphate Pathway and the point of this compound inhibition.

Inhibition of transketolase by this compound has been shown to impact downstream signaling pathways, notably the Notch signaling pathway, which is implicated in cancer cell proliferation and survival.

notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor NICD NICD Notch Receptor->NICD Cleavage Ligand (e.g., Delta, Jagged) Ligand (e.g., Delta, Jagged) Ligand (e.g., Delta, Jagged)->Notch Receptor Binding CSL CSL NICD->CSL Translocation & Binding Hes/Hey Transcription Hes/Hey Transcription CSL->Hes/Hey Transcription Activation Cell Proliferation & Survival Cell Proliferation & Survival Hes/Hey Transcription->Cell Proliferation & Survival Transketolase Transketolase ROS ROS Transketolase->ROS Reduces Transketolase->Cell Proliferation & Survival Supports This compound This compound This compound->Transketolase Inhibition ROS->Notch Receptor Activates

Caption: this compound-mediated inhibition of transketolase and its downstream effect on the Notch signaling pathway.

Conclusion

This compound is a potent and selective inhibitor of transketolase with promising therapeutic potential. The experimental framework outlined in this guide provides a robust approach for validating its in situ efficacy. By employing a combination of direct enzyme activity assays, cellular proliferation and viability studies, and advanced metabolic flux analysis, researchers can comprehensively characterize the in situ effects of this compound. Furthermore, understanding its impact on downstream signaling pathways, such as the Notch pathway, will provide crucial insights into its mechanism of action and potential for clinical development. Comparative analysis with other inhibitors, while currently limited by the availability of directly comparable data, highlights the superior potency of this compound and underscores the need for standardized in situ testing methodologies.

References

A Comparative Analysis of N3PT and Oxythiamine Efficacy as Thiamine Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine pyrophosphate (TPP) is an essential cofactor for several key enzymes involved in central metabolism, including transketolase (TKT), pyruvate dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH). The indispensable role of these enzymes in cellular proliferation and survival has made them attractive targets for the development of novel therapeutics, particularly in oncology. Thiamine antagonists, which interfere with the action of TPP, have emerged as a promising class of molecules in this regard. This guide provides a detailed comparison of two such thiamine antagonists: N3-pyridyl thiamine (N3PT) and oxythiamine. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.

Mechanism of Action

Both this compound and oxythiamine function as competitive inhibitors of thiamine-dependent enzymes. Their efficacy stems from their structural similarity to thiamine, which allows them to be recognized and processed by the same cellular machinery.

Oxythiamine: A well-studied thiamine antagonist, oxythiamine is phosphorylated in vivo by thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OTPP). OTPP then competes with TPP for binding to the active sites of TPP-dependent enzymes.[1] Although OTPP can bind to these enzymes, it is catalytically inactive, thereby blocking their function.[1] The primary target of oxythiamine is transketolase, a key enzyme in the pentose phosphate pathway (PPP).[1][2] Inhibition of TKT disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is crucial for reductive biosynthesis and antioxidant defense.[1]

This compound (N3-pyridyl thiamine): this compound is a potent and selective inhibitor of transketolase.[3] Similar to oxythiamine, this compound is pyrophosphorylated to its active form, which then binds to transketolase.[3] Its high affinity for apo-transketolase (transketolase lacking bound thiamine) underscores its potency.[3] By inhibiting TKT, this compound effectively disrupts the pentose phosphate pathway, leading to decreased production of essential precursors for cell growth and proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and oxythiamine, a typical experimental workflow for evaluating their efficacy, and a logical comparison of the two compounds.

Thiamine_Antagonist_Mechanism cluster_cell Cellular Environment Thiamine Thiamine TPK Thiamine Pyrophosphokinase Thiamine->TPK This compound This compound This compound->TPK Oxythiamine Oxythiamine Oxythiamine->TPK TPP Thiamine Pyrophosphate (TPP) TPK->TPP phosphorylates N3PT_PP This compound-PP TPK->N3PT_PP phosphorylates OTPP Oxythiamine Pyrophosphate (OTPP) TPK->OTPP phosphorylates TKT Transketolase (TKT) TPP->TKT activates N3PT_PP->TKT inhibits OTPP->TKT inhibits PPP Pentose Phosphate Pathway (PPP) TKT->PPP drives Nucleotide_Synthesis Nucleotide Synthesis PPP->Nucleotide_Synthesis NADPH_Production NADPH Production PPP->NADPH_Production

Caption: Mechanism of action of this compound and oxythiamine.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Line treatment Treatment with This compound or Oxythiamine (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation cell_viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->cell_viability enzyme_inhibition Enzyme Inhibition Assay (e.g., Transketolase activity) incubation->enzyme_inhibition apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) incubation->apoptosis data_analysis Data Analysis (IC50, Ki determination) cell_viability->data_analysis enzyme_inhibition->data_analysis apoptosis->data_analysis comparison Comparative Efficacy Evaluation data_analysis->comparison

Caption: Experimental workflow for comparing this compound and oxythiamine.

Logical_Comparison cluster_this compound This compound cluster_oxythiamine Oxythiamine n3pt_potency High Potency (Low nM Kd for TKT) comparison Comparison n3pt_potency->comparison vs n3pt_selectivity High Selectivity for Transketolase n3pt_selectivity->comparison vs oxy_potency Moderate Potency (µM Ki/IC50) oxy_potency->comparison vs oxy_selectivity Broader Spectrum (inhibits PDHC, α-KGDH) oxy_selectivity->comparison vs

Caption: Logical comparison of this compound and oxythiamine.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and oxythiamine. It is important to note that the experimental conditions, such as cell lines and enzyme sources, vary between studies, which may influence the absolute values.

Compound Parameter Value Enzyme/Cell Line Reference
This compound Kd22 nMApo-transketolase[3]
Oxythiamine Ki0.025 µMPyruvate Dehydrogenase Complex (PDHC)[4]
IC500.2 µMRat liver transketolase[5]
IC50~0.03 µMYeast transketolase[5]
Compound Parameter Value Cell Line Reference
Oxythiamine GI5036 µMHeLa[5]
IC5014.95 µMMIA PaCa-2[6]
IC508.75 µM (invasion)Lewis Lung Carcinoma (LLC)[7]

Experimental Protocols

Transketolase Activity Assay

This protocol is adapted from methods used to assess erythrocyte transketolase activity, which can be modified for cell lysates.

Objective: To measure the activity of transketolase by monitoring the rate of NADH oxidation.

Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted through a series of enzymatic reactions, ultimately leading to the oxidation of NADH to NAD+, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Cell lysate containing transketolase

  • Ribose-5-phosphate

  • Thiamine pyrophosphate (TPP)

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • NADH

  • Reaction buffer (e.g., Tris-HCl, pH 7.6)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ribose-5-phosphate, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Add the cell lysate to the wells of a 96-well plate.

  • To measure basal activity, add the reaction mixture and NADH to the wells.

  • To measure TPP-stimulated activity (a control), pre-incubate the lysate with an excess of TPP before adding the reaction mixture and NADH.

  • To test the inhibitory effect of this compound or oxythiamine, pre-incubate the lysate with varying concentrations of the inhibitor before adding the reaction mixture and NADH.

  • Immediately after adding all components, measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

  • Enzyme activity is expressed in units per milligram of protein (U/mg).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and oxythiamine on the metabolic activity and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and oxythiamine stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or oxythiamine. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and oxythiamine.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound and oxythiamine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or oxythiamine for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Discussion and Conclusion

The available data suggests that both this compound and oxythiamine are effective inhibitors of thiamine-dependent metabolism, with significant potential as anti-cancer agents.

Efficacy: this compound appears to be a more potent and selective inhibitor of transketolase, with a reported Kd in the nanomolar range.[3] Oxythiamine, while also a potent inhibitor of transketolase, exhibits a broader spectrum of activity, also inhibiting PDHC and α-KGDH.[4] This broader activity could be advantageous in certain contexts but may also lead to different off-target effects. In cell-based assays, oxythiamine has demonstrated significant anti-proliferative and anti-invasive effects in various cancer cell lines, with IC50 values in the low micromolar range.[5][6][7] While less in vitro cell viability data is available for this compound in the public domain, its high potency against its target enzyme suggests it would also exhibit strong anti-proliferative effects.

Experimental Considerations: The choice between this compound and oxythiamine for research or therapeutic development may depend on the specific application. The high selectivity of this compound for transketolase makes it an excellent tool for studying the specific roles of the pentose phosphate pathway in cancer metabolism. The broader activity of oxythiamine may be beneficial for targeting multiple metabolic vulnerabilities simultaneously.

References

A Comparative Guide to N3PT and Other Thiamine Analogs as Transketolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N3PT (N3'-pyridyl thiamine) and other key thiamine analogs that modulate the activity of transketolase (TK), a critical enzyme in the pentose phosphate pathway (PPP). The comparative analysis is supported by experimental data on their inhibitory or activating performance, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

Transketolase is a thiamine diphosphate (TPP)-dependent enzyme that plays a crucial role in cellular metabolism, particularly in the non-oxidative phase of the pentose phosphate pathway. Its function is vital for the production of nucleotide precursors (ribose-5-phosphate) and the regeneration of NADPH for reductive biosynthesis and antioxidant defense. Inhibition of transketolase has emerged as a promising strategy in cancer therapy due to the reliance of many tumor cells on the PPP for proliferation. This guide focuses on the comparative efficacy of this compound, a potent TK inhibitor, against other thiamine analogs such as oxythiamine and deazathiamine. Additionally, benfotiamine, a synthetic thiamine precursor known to activate transketolase, is discussed as a contrasting agent.

Data Presentation: Quantitative Comparison of Thiamine Analogs

The following tables summarize the available quantitative data on the interaction of this compound and other thiamine analogs with transketolase and related cellular activities. It is important to note that the data is compiled from various studies and experimental conditions may differ.

Table 1: Inhibitory/Binding Constants of Thiamine Analogs against Transketolase (TK)

CompoundParameterValueEnzyme Source/SystemReference
This compound Kd22 nMApo-Transketolase[1]
IC5022 nMApo-Transketolase[2]
EC5026 nMCellular TK activity[2]
Oxythiamine IC500.2 µMRat Liver Transketolase[3]
IC50~0.03 µMYeast Transketolase[3]
Ki0.03 µMYeast Transketolase[4]
Oxythiamine Diphosphate I500.02 - 0.2 µMRat Liver Transketolase[4]
Deazathiamine Pyrophosphate Ki0.0026 µMPyruvate Dehydrogenase Complex*[5]

*Note: The Ki value for Deazathiamine Pyrophosphate is for the Pyruvate Dehydrogenase Complex, another TPP-dependent enzyme. It is included to indicate its high potency as a TPP antagonist.

Table 2: Comparative Cellular Activity of this compound and Oxythiamine

CompoundParameterFold Difference (this compound vs. Oxythiamine)Cell/OrganismConditionsReference
This compound vs. Oxythiamine Anti-plasmodial IC50~10-fold lower (more potent)P. falciparum-[6][7]
Anti-plasmodial IC5014-fold lower (more potent)P. falciparumThiamine-free medium[6]
Cytotoxicity>17-fold less toxicHuman Fibroblasts-[6][7]

Table 3: Effect of Benfotiamine on Transketolase Activity

CompoundEffectConcentrationCell TypeResultReference
Benfotiamine Activation50 µM and 100 µMBovine Aortic Endothelial Cells~4-fold increase in TK activity[5]

Experimental Protocols

Transketolase Activity Assay (Coupled Enzymatic Method)

This protocol describes a common method for determining transketolase activity in cell or tissue lysates by measuring the rate of NADH oxidation in a coupled enzyme reaction.

1. Principle:

Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. The production of G3P is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

2. Materials:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2.

  • Thiamine Diphosphate (TPP) Solution: 10 mM in reaction buffer.

  • Substrate Solution: 50 mM Ribose-5-phosphate and 50 mM Xylulose-5-phosphate in reaction buffer.

  • Coupling Enzymes: Triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GDH) in reaction buffer.

  • NADH Solution: 10 mM in reaction buffer.

  • Sample: Cell or tissue lysate containing transketolase.

  • Inhibitors: Stock solutions of this compound, oxythiamine, etc., in a suitable solvent.

3. Procedure:

  • Prepare Reaction Mixture: In a microplate well or cuvette, combine the reaction buffer, TPP solution, NADH solution, and the coupling enzymes.

  • Add Sample and Inhibitor: Add the cell/tissue lysate to the reaction mixture. For inhibition studies, pre-incubate the lysate with the desired concentration of the inhibitor for a specified time.

  • Initiate Reaction: Start the reaction by adding the substrate solution.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer or microplate reader.

  • Calculate Activity: The rate of NADH oxidation (decrease in A340) is proportional to the transketolase activity. Calculate the specific activity relative to the total protein concentration in the lysate. For inhibitor studies, calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

PentosePhosphatePathway cluster_PPP Pentose Phosphate Pathway (Non-oxidative Phase) cluster_inhibitors Inhibitors R5P Ribose-5-P TK Transketolase R5P->TK X5P Xylulose-5-P X5P->TK G3P Glyceraldehyde-3-P Glycolysis Glycolysis G3P->Glycolysis TA Transaldolase G3P->TA S7P Sedoheptulose-7-P S7P->TA E4P Erythrose-4-P TK2 Transketolase E4P->TK2 F6P Fructose-6-P F6P->Glycolysis TK->G3P TK->S7P TA->E4P TA->F6P F6P2 F6P2 TK2->F6P2 Fructose-6-P G3P2 G3P2 TK2->G3P2 Glyceraldehyde-3-P X5P2 Xylulose-5-P X5P2->TK2 F6P2->Glycolysis G3P2->Glycolysis This compound This compound This compound->TK This compound->TK2 Oxythiamine Oxythiamine Oxythiamine->TK Oxythiamine->TK2

Caption: Transketolase in the Pentose Phosphate Pathway and points of inhibition.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay Transketolase Activity Assay cluster_analysis Data Analysis CellCulture Cell Culture / Tissue Homogenization LysatePrep Lysate Preparation CellCulture->LysatePrep ProteinQuant Protein Quantification LysatePrep->ProteinQuant Incubation Add Lysate and Inhibitor (this compound, Oxythiamine, etc.) ProteinQuant->Incubation AssaySetup Prepare Reaction Mix (Buffer, TPP, NADH, Coupling Enzymes) AssaySetup->Incubation ReactionStart Add Substrates (R5P, X5P) Incubation->ReactionStart Measurement Monitor A340 over time ReactionStart->Measurement CalcActivity Calculate Transketolase Activity Measurement->CalcActivity CalcInhibition Calculate % Inhibition CalcActivity->CalcInhibition DetIC50 Determine IC50 values CalcInhibition->DetIC50

Caption: Workflow for evaluating transketolase inhibitors.

References

Harnessing Synthetic Lethality: A Comparative Guide to the Synergistic Effects of PARP Inhibitors with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comparative analysis of the synergistic effects observed when combining Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that block a key DNA repair pathway, with traditional DNA-damaging chemotherapy agents such as cisplatin and doxorubicin. The data presented herein, compiled from various preclinical and clinical studies, demonstrates how this combination can lead to enhanced anti-tumor efficacy.

Mechanism of Synergy: A Two-Pronged Attack

The synergistic relationship between PARP inhibitors and DNA-damaging chemotherapies is rooted in the principle of synthetic lethality. Many chemotherapy drugs, like cisplatin and doxorubicin, function by inducing DNA damage in rapidly dividing cancer cells.[1][2] In response, cancer cells activate DNA repair pathways to survive this onslaught. One of the key players in the repair of single-strand DNA breaks is the PARP enzyme.[3][4]

By inhibiting PARP, these drugs prevent the repair of single-strand breaks.[3] When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into more lethal double-strand breaks.[3][5] In cancer cells that already have a compromised ability to repair double-strand breaks (for example, due to mutations in BRCA1/2 genes), this accumulation of DNA damage becomes overwhelming, leading to cell death (apoptosis).[6][7] This combined assault—inducing DNA damage with chemotherapy and simultaneously blocking a key repair mechanism with a PARP inhibitor—results in a potent synergistic anti-cancer effect.[1][8][9]

cluster_0 Chemotherapy Action cluster_1 PARP Inhibition cluster_2 Cellular Response & Synergy Chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) DNA_Damage DNA Single-Strand Breaks (SSBs) Chemo->DNA_Damage Induces SSB_Repair SSB Repair (BER Pathway) DNA_Damage->SSB_Repair PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP Enzyme PARPi->PARP Inhibits PARP->SSB_Repair Mediates DSBs DNA Double-Strand Breaks (DSBs) SSB_Repair->DSBs Failure to repair leads to (during replication) Apoptosis Cell Death (Apoptosis) DSBs->Apoptosis Triggers

Caption: Synergistic mechanism of PARP inhibitors and chemotherapy.

Quantitative Data Presentation: In Vitro & In Vivo Synergy

The following tables summarize the quantitative data from studies evaluating the combination of PARP inhibitors (specifically Olaparib) with cisplatin and doxorubicin across various cancer cell lines and in vivo models.

Table 1: In Vitro Synergistic Effects on Cancer Cell Viability

Cancer TypeCell Line(s)ChemotherapyPARP InhibitorKey Findings
Oral Squamous Cell Carcinoma VariousCisplatinOlaparib (AZD2281)Olaparib showed synergistic effects with cisplatin in a dose-dependent manner.[6][10]
Non-Small Cell Lung Cancer A549, othersCisplatinPJ34, CEP 8983Combination of cisplatin and PARP inhibitors led to a substantial fraction of cell death where single agents were inefficient.[1]
Bladder Cancer UM-UC-3, T-24CisplatinOlaparib, NiraparibCombinations of cisplatin with various PARP inhibitors effectively reduced the survival of bladder cancer cells.[11]
Oesophageal Squamous Cell Carcinoma KYSE70DoxorubicinOlaparibOlaparib synergistically enhanced the cytotoxic activity of doxorubicin.[5]
Prostate Cancer LNCaPDoxorubicinOlaparibThe combination of the two drugs resulted in the most rapid reduction of cell viability over 48 hours.[2]
Triple Negative Breast Cancer MDA-MB-231, MDA-MB-468DoxorubicinOlaparibSynergistic effects were observed in a molar-ratio dependent manner.
Ovarian Cancer Various (with/without BRCA mutations)DoxorubicinOlaparibThe combination was highly effective in inhibiting ovarian cancer cell growth.[12][13]

Table 2: In Vivo Synergistic Effects on Tumor Growth

Cancer TypeAnimal ModelChemotherapyPARP InhibitorKey Findings
Oral Squamous Cell Carcinoma Xenograft (mice)CisplatinOlaparib (AZD2281)Combinatorial treatment significantly inhibited xenografted tumor growth compared to single treatments.[6][10]
Bladder Cancer Xenograft (SCID mice)CisplatinOlaparib, Niraparib, TalazoparibOlaparib showed strongly additive effects in reducing tumor growth when used in combination with cisplatin.[11]
Breast Cancer 4T1-bearing mouse modelDoxorubicinOlaparibDual-drug co-loaded nanogels exhibited the best anti-cancer effect and demonstrated excellent biological safety.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of synergy between PARP inhibitors and chemotherapy.

1. Cell Viability Assay (Microculture Tetrazolium - MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the PARP inhibitor, the chemotherapy drug, and the combination of both. Control wells receive a vehicle solution.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).[2]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read on a microplate reader at a specific wavelength. The absorbance values are proportional to the number of viable cells.

  • Synergy Analysis: The results are often analyzed using methods like the Chou-Talalay method to determine a Combination Index (CI), where CI < 1 indicates synergy.[12][13]

2. Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of the drugs on cell reproductive integrity.

  • Cell Treatment: Cells are treated with the drugs (single agents and combination) for a defined period.

  • Seeding: After treatment, cells are counted and seeded at low densities in new culture dishes.

  • Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.

  • Analysis: The survival fraction is calculated by normalizing the number of colonies in the treated groups to the number of colonies in the control group. A synergistic effect is noted when the combination treatment results in a lower survival fraction than the additive effect of the individual drugs.[11]

3. Western Blotting for DNA Damage and Apoptosis Markers

This technique is used to detect specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: Cells are treated with the drugs, and then cell lysates are prepared to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel to separate the proteins by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., γH2AX for double-strand DNA breaks, cleaved caspase-3 for apoptosis).[6][11]

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme, and a substrate is added to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

cluster_workflow Experimental Workflow for Synergy Assessment start Cancer Cell Culture treatment Drug Treatment (Single Agents & Combination) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic western Western Blot (γH2AX, Caspases) treatment->western analysis Data Analysis (e.g., Combination Index) viability->analysis clonogenic->analysis western->analysis conclusion Conclusion on Synergistic Effect analysis->conclusion

References

Comparative Analysis of N3PT's Potency Across Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potency of N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor, across various cell lines. This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways to offer a clear understanding of this compound's performance relative to other transketolase inhibitors.

Executive Summary

This compound is a thiamine analog that acts as a potent inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By inhibiting TKT, this compound disrupts the production of ribose-5-phosphate, a vital precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense and reductive biosynthesis. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, making TKT an attractive target for cancer therapy. This guide presents available data on the potency of this compound in comparison to other TKT inhibitors, outlines the methodologies for assessing its efficacy, and illustrates the underlying molecular pathways.

Data Presentation: Potency of Transketolase Inhibitors

The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and other notable transketolase inhibitors across a range of cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as incubation times and assay methods.

CompoundCell LineCancer TypePotency (µM)AssayCitation
This compound HCT-116Colorectal Carcinoma>10 µM (no significant apoptosis at 10µM after 24h)Apoptosis Assay[1]
OxythiamineHeLaCervical CancerGI50: 36Not Specified[2]
OxythiamineMIA PaCa-2Pancreatic Cancer14.95MTT Assay
OxythiamineLewis Lung CarcinomaLung CancerIC50: 8.75 (Migration)Migration Assay
OxythiamineA549Non-Small Cell Lung CancerSignificant inhibition at 10 µM (12h)CCK-8 Assay[3]
Oroxylin AHepG2Hepatocellular CarcinomaIC50: 17.2 (48h), 6.8 (72h)CCK-8 Assay[4]

Note: The potency of this compound in a broader range of cancer cell lines is not extensively documented in publicly available literature. The data for HCT-116 suggests a relatively high IC50 for apoptosis induction within a 24-hour timeframe. Further studies are required to establish a comprehensive potency profile for this compound.

Comparative Analysis

This compound stands out as a highly potent and selective inhibitor of the transketolase enzyme, with a reported dissociation constant (Kd) of 22 nM for the apoenzyme.[5] However, its in vitro and in vivo efficacy as an anti-cancer agent appears to be cell-line dependent. For instance, while it effectively inhibits transketolase in HCT-116 colorectal cancer cells, it does not translate to significant tumor growth inhibition in xenograft models, suggesting that some cancer cells may have alternative pathways for generating ribose.[5]

In contrast, other transketolase inhibitors like Oxythiamine , a classic TKT inhibitor, have shown varied potency across different cancer types. It exhibits moderate activity against HeLa and Lewis lung carcinoma cells but is significantly less potent in other cell lines.[2] Oroxylin A , a natural flavonoid, has demonstrated promising activity against hepatocellular carcinoma cells.[4]

One study highlighted that this compound is more potent than oxythiamine in inhibiting the growth of the malaria parasite Plasmodium falciparum and, importantly, exhibits lower toxicity in human fibroblast cells, suggesting a potentially favorable therapeutic window.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental procedures used to evaluate its potency, the following diagrams are provided.

Signaling Pathway of Transketolase Inhibition

The diagram below illustrates the central role of transketolase in the pentose phosphate pathway and the consequences of its inhibition by this compound.

G Signaling Pathway of Transketolase Inhibition by this compound cluster_PPP Pentose Phosphate Pathway (PPP) cluster_NonOxidative Non-Oxidative Phase cluster_downstream Downstream Effects cluster_Notch Notch Signaling Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative Phase Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Transketolase Transketolase (TKT) Ribose-5-Phosphate->Transketolase Xylulose-5-Phosphate->Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Transketolase->Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P Transketolase->Glyceraldehyde-3-P Reduced Ribose Synthesis Reduced Ribose Synthesis Transketolase->Reduced Ribose Synthesis Reduced NADPH Production Reduced NADPH Production Transketolase->Reduced NADPH Production Notch Notch Transketolase->Notch Downregulation Fructose-6-P Fructose-6-P Sedoheptulose-7-P->Fructose-6-P Glycolysis Glycolysis Fructose-6-P->Glycolysis Glyceraldehyde-3-P->Glycolysis This compound This compound This compound->Transketolase Inhibition Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Reduced Ribose Synthesis->Inhibition of DNA/RNA Synthesis Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Inhibition of DNA/RNA Synthesis->Cell Cycle Arrest (G1) Increased Oxidative Stress Increased Oxidative Stress Reduced NADPH Production->Increased Oxidative Stress Apoptosis Apoptosis Increased Oxidative Stress->Apoptosis Cell Cycle Arrest (G1)->Apoptosis Hes1 Hes1 Notch->Hes1

Caption: Inhibition of Transketolase by this compound disrupts the Pentose Phosphate Pathway, leading to reduced nucleotide synthesis and increased oxidative stress, ultimately causing cell cycle arrest and apoptosis. It may also downregulate the Notch signaling pathway.

Experimental Workflow for Potency Assessment

The following diagram outlines a typical workflow for determining the IC50 value of this compound in a cancer cell line.

G Experimental Workflow for IC50 Determination cluster_setup Experiment Setup cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis Cell Seeding Seed cancer cells in a 96-well plate Drug Treatment Treat cells with a serial dilution of this compound Cell Seeding->Drug Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Drug Treatment->Incubation Add MTT Reagent Add MTT solution to each well Incubation->Add MTT Reagent Incubate MTT Incubate to allow formazan crystal formation Add MTT Reagent->Incubate MTT Solubilize Add solubilization solution Incubate MTT->Solubilize Measure Absorbance Read absorbance at 570 nm Solubilize->Measure Absorbance Calculate Viability Calculate percentage of cell viability Measure Absorbance->Calculate Viability Plot Dose-Response Plot viability vs. This compound concentration Calculate Viability->Plot Dose-Response Determine IC50 Calculate the IC50 value Plot Dose-Response->Determine IC50

Caption: A generalized workflow for determining the IC50 value of a compound using a cell viability assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Conclusion

This compound is a potent and selective inhibitor of transketolase with demonstrated activity in various experimental models. While its direct cytotoxic effects on cancer cells appear to be context-dependent, its ability to disrupt a key metabolic pathway essential for cancer cell proliferation and survival warrants further investigation. This guide provides a foundational understanding of this compound's mechanism and a framework for its comparative evaluation. Future research should focus on expanding the potency profiling of this compound across a wider range of cancer cell lines to better delineate its therapeutic potential.

References

Validating the Downstream Metabolic Effects of N3PT: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N3PT's performance against other transketolase inhibitors, supported by experimental data. This compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative pentose phosphate pathway (PPP). By inhibiting this pathway, this compound aims to disrupt the synthesis of ribose-5-phosphate, a critical precursor for nucleotide biosynthesis, thereby impeding cancer cell proliferation.

This guide summarizes quantitative data in structured tables, offers detailed experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's metabolic impact.

Comparative Performance of Transketolase Inhibitors

This compound demonstrates significant potency as a transketolase inhibitor. To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) and binding affinities (Kd) of this compound and other relevant transketolase inhibitors.

CompoundTargetAssay TypeIC50 / KdCell Line / SourceCitation
This compound TransketolaseBinding Assay (Apo-TK)Kd: 22 nM-[1]
This compound Plasmodium falciparumProliferation Assay-P. falciparum[2]
OxythiamineTransketolaseEnzyme InhibitionIC50: 0.2 µMRat Liver[3]
OxythiamineTransketolaseEnzyme InhibitionIC50: ~0.03 µMYeast[3]
OxythiamineCell ProliferationMTT AssayIC50: 14.95 µMMIA PaCa-2 (Pancreatic Cancer)[4]
OxythiamineCell Growth-GI50: 36 µMHeLa (Cervical Cancer)[3]
Oroxylin ACell ProliferationCCK-8 AssayIC50: 17.2 µM (48h)HepG2 (Hepatocellular Carcinoma)[5]

This compound has been shown to be 10 to 60 times more potent than oxythiamine in inhibiting the proliferation of the malaria parasite Plasmodium falciparum[2].

Downstream Metabolic Effects of Transketolase Inhibition

The primary downstream metabolic effect of transketolase inhibition is the disruption of the non-oxidative pentose phosphate pathway. This leads to an accumulation of upstream metabolites and a depletion of downstream products essential for cellular proliferation.

A study on the transketolase inhibitor oroxylin A in hepatocellular carcinoma cells demonstrated a significant accumulation of the transketolase substrates ribose-5-phosphate and xylulose-5-phosphate, confirming the direct impact on the PPP[5]. Similarly, treatment of mice with oxythiamine has been shown to reduce levels of ribose-5-phosphate[6]. While specific metabolomics data for this compound in cancer cells are not yet widely published, its potent inhibition of transketolase is expected to produce similar, if not more pronounced, effects on these key metabolites.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Glucose6P Glucose-6-Phosphate PPP_oxidative Oxidative PPP Glucose6P->PPP_oxidative Ribulose5P Ribulose-5-Phosphate PPP_oxidative->Ribulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P TKT Transketolase Ribose5P->TKT Nucleotide_Synthesis Nucleotide Synthesis Ribose5P->Nucleotide_Synthesis Xylulose5P->TKT Glycolytic_Intermediates Glycolytic Intermediates (Fructose-6-P, GAP) TKT->Glycolytic_Intermediates This compound This compound This compound->TKT Oxythiamine Oxythiamine Oxythiamine->TKT Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation start Start: Prepare Cancer Cell Lysates add_reagents Add Reaction Buffer, Ribose-5-Phosphate, NADH, and Coupling Enzymes start->add_reagents split Split into two groups add_reagents->split group1 Group 1: Add TPP (Thiamine Pyrophosphate) split->group1 group2 Group 2: No TPP (Basal Activity) split->group2 incubate Incubate at 37°C group1->incubate group2->incubate measure Measure NADH oxidation at 340 nm over time (Spectrophotometer) incubate->measure calculate Calculate Transketolase Activity (U/mg protein) measure->calculate end End: Compare Activity calculate->end

References

Comparative Analysis of N3PT's Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 18, 2025

This guide provides a comparative analysis of the anti-proliferative effects of N3PT, a potent and selective transketolase inhibitor. The performance of this compound is evaluated against another transketolase inhibitor, oxythiamine, and standard chemotherapeutic agents, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the pentose phosphate pathway in cancer.

Executive Summary

This compound is an investigational compound that selectively inhibits transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is crucial for the synthesis of nucleotides and the production of NADPH, both of which are vital for rapidly proliferating cancer cells. Inhibition of transketolase is therefore a promising strategy for cancer therapy. This guide summarizes the available data on the anti-proliferative effects of this compound and compares it with oxythiamine, another well-known transketolase inhibitor, as well as established chemotherapeutic drugs used in the treatment of colorectal cancer. While direct comparative studies with specific IC50 values for this compound in common cancer cell lines are limited in the available literature, this guide collates existing data to provide a useful benchmark for future research.

Data Presentation: Comparative Anti-Proliferative Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, oxythiamine, and standard chemotherapeutic agents in various cancer cell lines. It is important to note that direct comparisons are challenging due to the use of different cell lines and experimental conditions across studies.

CompoundMechanism of ActionCell LineIC50 (µM)Citation
This compound Transketolase InhibitorHCT116 (colorectal)Anti-proliferative effect observed at 5 & 10 µM; specific IC50 not reported.[1]
Ls174T (colorectal)Anti-proliferative effect observed at 5 & 10 µM; specific IC50 not reported.[1]
Oxythiamine Transketolase InhibitorMIA PaCa-2 (pancreatic)14.95[2]
HeLa (cervical)GI50 of 36[3]
Human colon adenocarcinoma5400[4]
5-Fluorouracil Thymidylate Synthase InhibitorHCT116 (colorectal)~23.41[5]
Oxaliplatin DNA Alkylating AgentHCT116 (colorectal)7.53 ± 0.63[1]
Doxorubicin Topoisomerase II InhibitorHCT116 (colorectal)4.18[5]

Note: The anti-proliferative effect of this compound on HCT-116 and Ls174T cells was demonstrated through a reduction in cell viability at concentrations of 5 µM and 10 µM[1]. However, specific IC50 values from these experiments were not available in the reviewed literature. One study noted that while this compound inhibited transketolase activity in HCT-116 tumor-bearing mice, it did not result in significant anti-tumor activity, suggesting the presence of alternative metabolic pathways for ribose synthesis in these cells[6].

Experimental Protocols

A detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, is provided below. This method is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

MTT Assay Protocol for Anti-Proliferative Effects

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., HCT116).
  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.
  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a no-treatment control.
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium from the wells.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathway and a general experimental workflow.

Transketolase in the Pentose Phosphate Pathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative PPP NADPH_Production NADPH Production Glucose6P->NADPH_Production Oxidative PPP Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Transketolase1 Transketolase Xylulose5P->Transketolase1 Transketolase2 Transketolase Xylulose5P->Transketolase2 Ribose5P->Transketolase1 Nucleotide_Synthesis Nucleotide Synthesis (DNA/RNA) Ribose5P->Nucleotide_Synthesis Sedoheptulose7P Sedoheptulose-7-Phosphate Erythrose4P Erythrose-4-Phosphate Erythrose4P->Transketolase2 Fructose6P Fructose-6-Phosphate Glycolysis Glycolysis Fructose6P->Glycolysis Glyceraldehyde3P Glyceraldehyde-3-Phosphate Glyceraldehyde3P->Glycolysis Transketolase1->Sedoheptulose7P Transketolase1->Glyceraldehyde3P Transketolase2->Fructose6P Transketolase2->Glyceraldehyde3P This compound This compound / Oxythiamine This compound->Transketolase1 This compound->Transketolase2

Caption: Role of Transketolase in the Pentose Phosphate Pathway and its Inhibition by this compound/Oxythiamine.

Experimental Workflow for Anti-Proliferative Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Add_Compound Add Test Compound (e.g., this compound) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h (Compound Exposure) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining the anti-proliferative effects of a test compound using the MTT assay.

References

Safety Operating Guide

Proper Disposal Procedures for N3PT (N3-pyridyl thiamine)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor used in laboratory research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety standards.

Compound Identification and Safety Data

Proper identification is the first step in safe chemical handling and disposal. This compound is identified by the following:

Identifier Value
Chemical Name N3-pyridyl thiamine
Synonym 3-((2-amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride hydrochloride
CAS Number 13860-66-7
Molecular Formula C13H19Cl2N3OS
Molecular Weight 336.28 g/mol

Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1.0 Personal Protective Equipment (PPE)

1.1 Wear appropriate personal protective equipment (PPE) before handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile).
  • Safety glasses with side shields or goggles.
  • A lab coat.

2.0 Waste Segregation and Collection

2.1 Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. 2.2 Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. 2.3 Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. If dissolved in a solvent, the container must be appropriate for that solvent.

3.0 Waste Labeling

3.1 Label the hazardous waste container with the following information:

  • The words "Hazardous Waste."
  • The full chemical name: "this compound (N3-pyridyl thiamine)".
  • The CAS Number: "13860-66-7".
  • An accurate estimation of the concentration and volume of the waste.
  • The date the waste was first added to the container.

4.0 Storage of Waste

4.1 Store the sealed hazardous waste container in a designated satellite accumulation area. 4.2 Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5.0 Final Disposal

5.1 Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. 5.2 Follow all local, state, and federal regulations for the disposal of chemical waste. The final disposal method will likely involve incineration by a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

N3PT_Disposal_Workflow cluster_waste_type 2. Identify Waste Type start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (e.g., contaminated consumables) ppe->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) ppe->liquid_waste Is it liquid? collect_solid 3a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage 4. Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal 5. Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling N3PT

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for laboratory personnel handling N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Product Information

PropertyValue
Synonyms N3-pyridyl thiamine
CAS Number 13860-66-7[1]
Chemical Formula C13H19Cl2N3OS[1]
Molecular Weight 336.28 g/mol [1]
Appearance Solid, light yellow to yellow[1]
Solubility DMSO: 2.86 mg/mL (8.50 mM)[2]
Storage (Solid) 4°C, sealed, away from moisture[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1]

Safety Precautions and Personal Protective Equipment (PPE)

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against potential splashes.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.

  • Skin and Body Protection : A lab coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Operational Plan: Handling and Solution Preparation

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Stock Solution Preparation:

  • To prepare a stock solution, it is recommended to use newly opened, hygroscopic-free DMSO.[1]

  • For higher solubility, the tube can be warmed to 37°C and sonicated.[2]

  • Once prepared, aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]

  • Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Unused this compound : Collect in a designated, labeled hazardous waste container.

  • Contaminated Labware : Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Empty Containers : Rinse empty containers thoroughly with an appropriate solvent (e.g., DMSO followed by a solvent like ethanol). The rinsate should be collected as hazardous waste.[3] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[3]

  • Spills : In case of a spill, wear appropriate PPE, contain the spill with absorbent material, and clean the area. Collect all contaminated materials in a sealed container for hazardous waste disposal.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, as cited in a study on the inhibition of transketolase in colorectal cancer.[4]

Cell Viability (CCK8) Assay: [4]

  • Seed HCT116 and LS174T cells into a 96-well plate.

  • Treat the cells with this compound (5 µM and 10 µM in DMSO) or a DMSO control.

  • After 24 hours of treatment, assess cell viability using a CCK8 kit according to the manufacturer's instructions.

  • Measure the optical density at 450 nm using a microplate reader.

Cell Proliferation (Immunofluorescent Staining of Ki-67): [4]

  • Seed HCT116 and LS174T cells on glass chamber slides.

  • Treat the cells with this compound for 24 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.2% Triton X-100 for 15 minutes.

  • Block with 10% goat serum for 1 hour at 37°C.

  • Incubate with a primary antibody against Ki-67 overnight at 4°C.

  • Incubate with a goat anti-rabbit fluorescent secondary antibody.

  • Counterstain with DAPI.

Cell Migration (Wound-Healing Assay): [4]

  • Grow cells to 90% confluence.

  • Create a scratch in the cell monolayer using a 200 µL pipette tip.

  • Wash the cells with PBS three times to remove debris.

  • Capture an image of the scratch at 0 hours.

  • Treat the cells with this compound.

  • Capture images at 24 and 48 hours to assess cell migration into the scratched area.

Cell Migration (Transwell Assay): [4]

  • Add HCT116 cells treated with this compound to the upper chambers of Transwell inserts (serum-free medium).

  • Add medium containing 10% FBS to the lower chambers as a chemoattractant.

  • Incubate at 37°C for 24 hours.

  • Fix the cells that have migrated to the lower surface of the membrane with formaldehyde.

  • Stain the migrated cells with hematoxylin for 30 minutes.

Visualizations

N3PT_Handling_Workflow This compound Handling and Experimentation Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid this compound FumeHood->Weighing Dissolving Dissolve in DMSO (Warm/Sonicate if needed) Weighing->Dissolving Aliquoting Aliquot Stock Solution Dissolving->Aliquoting Storage Store at -80°C or -20°C Aliquoting->Storage Treatment Treat Cells with this compound Solution Storage->Treatment CellCulture Prepare Cell Cultures CellCulture->Treatment Assay Perform Assays (Viability, Proliferation, Migration) Treatment->Assay Analysis Data Acquisition and Analysis Assay->Analysis CollectWaste Collect All Contaminated Waste (Solid & Liquid) Assay->CollectWaste Analysis->CollectWaste LabelWaste Label as Hazardous Chemical Waste CollectWaste->LabelWaste Dispose Dispose According to Institutional Guidelines LabelWaste->Dispose

Caption: Workflow for the safe handling, preparation, experimentation, and disposal of this compound.

N3PT_Safety_Logic Logical Relationships in this compound Safety Procedures cluster_hazard Hazard Identification cluster_control Control Measures cluster_outcome Desired Outcome UnknownToxicity Unknown Full Toxicological Profile Engineering Engineering Controls (Fume Hood) UnknownToxicity->Engineering PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) UnknownToxicity->PPE PotentInhibitor Potent Biological Activity PotentInhibitor->Engineering Administrative Administrative Controls (SOPs, Training) PotentInhibitor->Administrative PotentInhibitor->PPE MinimizeExposure Minimized Exposure Risk Engineering->MinimizeExposure SafeHandling Safe Handling Administrative->SafeHandling PPE->MinimizeExposure SafeHandling->MinimizeExposure

Caption: Logical relationship between this compound hazards, control measures, and safety outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.